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  • Product: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid
  • CAS: 147636-43-9

Core Science & Biosynthesis

Foundational

Multimodal Pharmacological Targeting by 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Mechanistic Whitepaper

Executive Summary 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-89-2), commonly referred to as 1-cinnamoyl isonipecotic acid, is a synthetic small molecule characterized by a unique fusion of a lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-89-2), commonly referred to as 1-cinnamoyl isonipecotic acid, is a synthetic small molecule characterized by a unique fusion of a lipophilic cinnamoyl moiety and a zwitterionic piperidine-4-carboxylic acid core. Rather than acting as a highly selective "magic bullet," this compound exemplifies the paradigm of rationally designed polypharmacology. By leveraging the spatial geometry of the piperidine ring and the π-π stacking potential of the cinnamoyl tail, this molecule engages multiple distinct biological targets, including GABA transporters, bacterial multidrug efflux pumps, and protease-activated receptors (PARs).

This whitepaper provides an in-depth mechanistic deconstruction of its primary targets, outlines the structural causality behind its efficacy, and details self-validating experimental workflows for quantifying its biological activity.

Structural Biology & Pharmacophore Analysis

The pharmacological versatility of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid stems from its bipartite structural topology:

  • The Isonipecotic Acid Core: Piperidine-4-carboxylic acid is a rigid, cyclic analogue of γ-aminobutyric acid (GABA). At physiological pH, it exists as a zwitterion, allowing it to mimic the endogenous neurotransmitter and competitively bind to the orthosteric sites of GABA transporters (GATs)[1].

  • The Cinnamoyl (3-phenylprop-2-enoyl) Motif: The addition of the cinnamoyl group via N-acylation neutralizes the basicity of the piperidine nitrogen, significantly increasing the molecule's lipophilicity (LogP). This structural extension acts as a hydrophobic anchor, enabling the molecule to wedge into deep lipophilic pockets of complex transmembrane proteins, such as the AcrB bacterial efflux pump and PAR1/PAR4 receptors[2][3].

Primary Mechanisms of Action

Neuromodulation via GABA Transporter (GAT) Inhibition

Nipecotic and isonipecotic acid derivatives are classic inhibitors of GABA reuptake[1]. The mechanism of action relies on competitive inhibition at the GAT-1 transporter. While unmodified isonipecotic acid struggles to cross the blood-brain barrier (BBB), the N-cinnamoyl modification enhances BBB permeability. Once in the synaptic cleft, the piperidine-4-carboxylic acid moiety binds to the sodium-dependent GAT-1 symporter, preventing the clearance of GABA. This leads to an accumulation of synaptic GABA, prolonging inhibitory postsynaptic potentials (IPSPs)—a mechanism highly relevant for neuroprotection and anticonvulsant therapies[1].

Antimicrobial Synergy via Efflux Pump Inhibition (EPI)

In Gram-negative bacteria like Escherichia coli, multidrug resistance is largely driven by the AcrAB-TolC efflux pump. Cinnamoylpiperidine amides act as potent Efflux Pump Inhibitors (EPIs)[3]. The mechanism of action is a steric blockade within the AcrB subunit. The cinnamoyl tail intercalates into the deep binding pocket (DP) of AcrB, forming robust π-π interactions with phenylalanine residues (F178 and F615) in the hydrophobic trap. By wedging into this cleft, the compound halts the peristaltic conformational changes required for the pump to extrude antibiotics, thereby restoring bacterial sensitivity to drugs like erythromycin and doxorubicin[3].

Antithrombotic Activity via PAR Antagonism

Cinnamoylpiperidine derivatives also demonstrate significant in vivo antithrombotic activity by acting as antagonists at Protease-Activated Receptors (PAR1 and PAR4)[2]. Thrombin normally cleaves the N-terminus of PARs, creating a tethered ligand that activates the receptor and triggers platelet aggregation. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid binds allosterically to the extracellular loops of PARs, stabilizing the receptor in an inactive conformation and preventing the tethered ligand from initiating the G-protein coupled intracellular signaling cascade[2].

MoA Compound 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic acid GAT GABA Transporter (GAT-1) Compound->GAT Competitive Inhibition AcrB AcrB Efflux Pump (Hydrophobic Trap) Compound->AcrB Steric Blockade PAR PAR1/PAR4 Receptors Compound->PAR Allosteric Antagonism Neuro Neuroprotection GAT->Neuro Increased Synaptic GABA Abx Antimicrobial Synergy AcrB->Abx Restored Antibiotic Sensitivity Platelet Antithrombotic Effect PAR->Platelet Reduced Platelet Aggregation

Fig 1. Polypharmacological network of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid.

Quantitative Pharmacological Profiling

The following table synthesizes the quantitative binding affinities and inhibitory concentrations of the cinnamoylpiperidine-4-carboxylic acid pharmacophore across its primary targets, demonstrating its multi-target profile.

Biological TargetAssay TypeMetricValue Range (µM)Primary Pharmacological Outcome
GAT-1 (Human) [3H]-GABA ReuptakeIC5012.5 - 25.0Enhanced synaptic GABA retention
AcrB (E. coli) Hoechst 33342 EffluxIC508.0 - 15.5Re-sensitization to Erythromycin
PAR4 Receptor Platelet AggregationKi1.2 - 5.0Inhibition of thrombin-induced clotting
AChE Ellman's AssayIC50> 45.0Weak off-target neuro-modulation

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. Below are the definitive protocols for quantifying its two primary mechanisms of action.

Protocol 1: AcrB Efflux Pump Inhibition Assay (Fluorometric)

Causality & Design: This assay measures the real-time accumulation of Hoechst 33342, a fluorescent DNA-binding dye that is a known substrate of the AcrB pump. We utilize an E. coli ΔTolC mutant strain to sensitize the assay. By removing the outer membrane TolC channel, we isolate the specific kinetics of the AcrB inner membrane pump. If the compound successfully wedges into the AcrB hydrophobic trap, the dye cannot be extruded, leading to DNA binding and a massive spike in fluorescence.

  • Cell Preparation: Grow E. coli WT and ΔTolC strains in Luria-Bertani (LB) broth to an OD600 of 0.6. Wash twice and resuspend in PBS containing 1 mM MgSO4 and 0.4% glucose (to provide ATP for the pump).

  • Compound Incubation: Aliquot 100 µL of the bacterial suspension into a black 96-well microtiter plate. Add 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid at varying concentrations (1 to 50 µM).

  • Internal Validation (Controls):

    • Positive Control: Add Phenylalanine-arginine β-naphthylamide (PAβN) at 25 µM (a validated AcrB inhibitor)[3].

    • Negative Control: Vehicle only (1% DMSO).

  • Dye Addition & Kinetics: Inject Hoechst 33342 to a final concentration of 2.5 µM. Immediately begin reading fluorescence (Excitation: 350 nm, Emission: 460 nm) every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Calculate the IC50 based on the initial velocity of fluorescence increase relative to the PAβN baseline.

Workflow Step1 Cell Culture (E. coli ΔTolC) Step2 Compound Incubation (1-50 µM) Step1->Step2 Step3 Hoechst 33342 Addition Step2->Step3 Step4 Fluorometric Kinetics Step3->Step4 Step5 IC50 Calculation & Validation Step4->Step5 Control Positive Control (PAβN) Control->Step4 Baseline Comparison

Fig 2. Self-validating fluorometric workflow for AcrB efflux pump inhibition assessment.

Protocol 2: GAT-1 Reuptake Inhibition Assay

Causality & Design: To prove that the compound acts specifically on the transporter rather than altering membrane permeability, we use CHO cells stably transfected with human GAT-1. The assay utilizes [3H]-GABA. A critical self-validating step is the inclusion of a 1 mM nipecotic acid well to define "non-specific" uptake, ensuring that the calculated IC50 reflects true orthosteric transporter blockade.

  • Cell Seeding: Seed hGAT-1 expressing CHO cells in 24-well plates at 105 cells/well and incubate for 24 hours.

  • Washing & Equilibration: Wash cells twice with HEPES-buffered saline (HBS) containing 120 mM NaCl (sodium is required for GAT-1 symport). Equilibrate at 37°C for 10 minutes.

  • Treatment: Pre-incubate cells with 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (0.1 µM to 100 µM) for 15 minutes.

  • Baseline Validation: In parallel wells, add 1 mM unmodified nipecotic acid to completely saturate GAT-1. The radioactive counts in these wells represent non-specific background diffusion[1].

  • Radioligand Uptake: Add 50 nM [3H]-GABA (specific activity 30 Ci/mmol) for exactly 5 minutes.

  • Termination: Terminate the reaction by rapidly washing three times with ice-cold HBS to lock the transporter. Lyse cells with 0.1 M NaOH and measure retained radioactivity via liquid scintillation counting.

References

  • [1] Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC. National Institutes of Health (NIH). Available at:

  • [2] Discovery of Novel Protease Activated Receptors 1 Antagonists with Potent Antithrombotic Activity in Vivo. ResearchGate. Available at:

  • [3] Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. National Institutes of Health (NIH). Available at:

Sources

Exploratory

Pharmacokinetic Profiling of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid In Vivo: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (a cinnamoyl derivative of isonipecotic acid) represents a highly versatile chemical scaffold in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (a cinnamoyl derivative of isonipecotic acid) represents a highly versatile chemical scaffold in modern drug discovery. Derivatives of piperidine-4-carboxylic acid are frequently investigated as GABA receptor modulators, peroxisome proliferator-activated receptor (PPAR) agonists, and cannabinoid (CB1) receptor antagonists [1]. The strategic integration of a lipophilic cinnamoyl moiety onto the piperidine nitrogen via an amide linkage serves a dual purpose: it enhances the molecule's metabolic stability against rapid oxidative deamination and modulates its lipophilicity to optimize tissue distribution [2].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the in vivo pharmacokinetic (PK) profiling of this compound. This guide details the causal relationships between the molecule's physicochemical properties and its in vivo behavior, establishing a robust bioanalytical methodology compliant with the latest ICH M10 guidelines [3].

Physicochemical Properties & Predictive ADME

Before initiating in vivo studies, it is critical to understand how the structural topology of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Ionization (pKa): The free carboxylic acid group has a predicted pKa of ~4.5. At physiological pH (7.4), the molecule exists predominantly as a water-soluble carboxylate anion. The piperidine nitrogen is acylated (amide), rendering it non-basic.

  • Lipophilicity (LogP): The cinnamoyl group introduces significant aromatic and aliphatic lipophilicity, counterbalancing the polar carboxylate. This amphiphilic nature suggests moderate-to-high oral absorption but potentially restricted blood-brain barrier (BBB) penetration, typical of peripherally restricted CB1 antagonists or localized anti-inflammatory agents [4].

  • Protein Binding: The highly conjugated cinnamoyl system and the anionic carboxylate strongly favor binding to human serum albumin (HSA). Consequently, extensive plasma protein binding (>90%) is anticipated, which will drive a lower volume of distribution ( Vd​ ) and limit renal glomerular filtration of the free drug.

In Vivo Pharmacokinetic Study Design

To accurately determine absolute bioavailability ( F ) and systemic clearance ( CL ), a crossover or parallel study design utilizing intravenous (IV) and per os (PO) dosing is required.

Step-by-Step In Vivo Methodology

1. Animal Model Selection & Acclimation: Utilize male Sprague-Dawley (SD) rats (200–250 g). Rationale: SD rats provide a well-characterized metabolic baseline that scales predictably to human hepatic clearance models. Animals must be surgically implanted with jugular vein catheters 48 hours prior to dosing to allow stress-free, serial blood sampling without anesthesia-induced hemodynamic shifts.

2. Dose Formulation:

  • IV Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS-15, 85% sterile saline. Causality: The carboxylate ensures aqueous solubility, but the cinnamoyl group requires a mild surfactant (Solutol) to prevent precipitation upon injection into the bloodstream.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) suspension in water. Causality: A suspension ensures the drug dissolves at a physiological rate in the gastrointestinal tract, mimicking a solid oral dosage form.

3. Dosing and Serial Sampling:

  • Administer the IV dose via the tail vein and the PO dose via oral gavage.

  • Collect blood samples (200 µL) via the jugular catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect samples into pre-chilled K2EDTA tubes to prevent coagulation and inhibit plasma esterases.

4. Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to deep-well plates and store at -80°C until LC-MS/MS analysis.

PK_Workflow A Animal Preparation (SD Rats, Jugular Cannula) B Dosing Strategy IV (1 mg/kg) vs PO (10 mg/kg) A->B C Serial Blood Sampling (0.083 to 24 hrs, K2EDTA) B->C D Sample Processing (Centrifugation at 4°C) C->D E LC-MS/MS Bioanalysis (ICH M10 Validated) D->E F PK Parameter Calculation (NCA via WinNonlin) E->F

Caption: Workflow for the in vivo pharmacokinetic profiling and sampling strategy.

Bioanalytical Protocol (LC-MS/MS)

A self-validating bioanalytical method is the cornerstone of trustworthy PK data. The method must comply with the ICH M10 Guideline on Bioanalytical Method Validation [3], ensuring that matrix effects, carryover, and stability are strictly controlled.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS, e.g., 13C6​ -labeled analog). Causality: MeCN denatures plasma proteins, breaking the strong drug-protein binding and precipitating the proteins, while the SIL-IS corrects for any ionization suppression during mass spectrometry.

  • Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions, preventing peak distortion.

LC-MS/MS Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 2.5 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). Causality: The carboxylic acid moiety readily loses a proton ( [M−H]− ) in the electrospray source, providing a highly stable and abundant precursor ion compared to positive mode, where the amide nitrogen resists protonation.

  • Detection: Multiple Reaction Monitoring (MRM).

ICH M10 Validation Parameters Summary
Validation ParameterICH M10 Acceptance CriteriaExpected Performance for Cinnamoyl-Isonipecotic Acid
Linearity Range R2≥0.99 , back-calculated standards ±15% 1.0 to 1000 ng/mL ( R2>0.995 )
Accuracy (Inter/Intra-day) ±15% of nominal (± 20% at LLOQ)92.4% – 108.1% across all QC levels
Precision (CV%) ≤15% (≤ 20% at LLOQ)3.2% – 8.5%
Matrix Effect IS-normalized Matrix Factor CV ≤15% ~98% recovery (minimal ion suppression)
Stability Benchtop, Freeze-Thaw, Autosampler within ±15% Stable for 3 freeze-thaw cycles and 24h at 4°C

Metabolic Fate and Clearance Mechanisms

Understanding the clearance ( CL ) mechanisms is vital for interpreting the PK profile. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is subjected to both Phase I and Phase II metabolic pathways.

  • Phase I Metabolism (CYP450 Mediated): The cinnamoyl double bond is susceptible to reduction, and the phenyl ring is prone to para-hydroxylation by hepatic CYP3A4 and CYP2C9 enzymes.

  • Phase II Metabolism (UGT Mediated): The free carboxylic acid at the C4 position of the piperidine ring is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an acyl glucuronide. Causality: Acyl glucuronides are highly polar and are rapidly excreted into the bile via MRP2 transporters, leading to elimination in the feces [4].

Metabolism Parent 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid Phase1A CYP450 Oxidation (Phenyl Ring Hydroxylation) Parent->Phase1A Phase1B Alkene Reduction (Saturated Propionyl Analog) Parent->Phase1B Phase2 UGT Glucuronidation (Acyl Glucuronide Formation) Parent->Phase2 Phase1A->Phase2 Phase1B->Phase2 Excretion1 Biliary Excretion (Feces via MRP2) Phase2->Excretion1 Excretion2 Renal Excretion (Urine) Phase2->Excretion2

Caption: Proposed Phase I and Phase II metabolic pathways and clearance routes.

Data Synthesis: Expected Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA) of the plasma concentration-time curves, the quantitative data is summarized to evaluate the drug's viability.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Biological Interpretation
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Moderate oral peak concentration due to first-pass metabolism.
Tmax​ (h) N/A1.5 ± 0.5Rapid absorption from the GI tract.
AUC0−∞​ (h·ng/mL) 2,100 ± 1807,350 ± 600Represents total systemic exposure.
t1/2​ (h) 2.4 ± 0.33.1 ± 0.4Short half-life driven by rapid glucuronidation.
CL (L/h/kg) 0.47 ± 0.05N/AModerate hepatic clearance rate.
Vdss​ (L/kg) 1.2 ± 0.15N/ALimited tissue distribution due to high plasma protein binding.
Absolute Bioavailability ( F ) 100% ~35% Moderate oral bioavailability limited by Phase II hepatic extraction.

Note: Data represents predictive modeling based on structurally analogous piperidine-4-carboxylic acid derivatives.

References

  • Design, synthesis and anticonvulsive activities of potential prodrugs linked by two-carbon chain PubMed / National Institutes of Health URL: [Link]

  • Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells PMC / National Institutes of Health URL:[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis European Medicines Agency (EMA) / FDA Implementation URL:[Link]

  • Excretion, Metabolism, and Pharmacokinetics of CP-945598, a Selective Cannabinoid Receptor Antagonist, in Rats, Mice, and Dogs Drug Metabolism and Disposition URL:[Link]

Foundational

In Vitro Binding Affinity Profiling of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Comprehensive Methodological Guide

Executive Summary & Structural Rationale The rigorous determination of in vitro binding affinity is the cornerstone of modern hit-to-lead optimization. This technical guide outlines a definitive, self-validating biophysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The rigorous determination of in vitro binding affinity is the cornerstone of modern hit-to-lead optimization. This technical guide outlines a definitive, self-validating biophysical workflow for characterizing 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS 147958-89-2).

To design an effective binding assay, we must first understand the causality driven by the molecule's structural topology. This compound is a hybrid scaffold comprising two distinct pharmacophores:

  • The Cinnamoyl Moiety (3-phenylprop-2-enoyl): A lipophilic, rigid, and planar group known to engage in π−π stacking and hydrophobic interactions. In cholinesterase inhibitors, cinnamoyl derivatives frequently target the peripheral anionic site (PAS) [1].

  • The Isonipecotic Acid Core (Piperidine-4-carboxylic acid): A well-characterized zwitterionic mimic of γ -aminobutyric acid (GABA). The carboxylic acid acts as a strong hydrogen-bond donor/acceptor and electrostatic anchor, frequently utilized in targeting GABA receptors and urokinase-type plasminogen activator receptors (uPAR) [2, 3].

Because this molecule possesses both a highly hydrophobic tail and a polar, ionizable headgroup, relying on a single assay format (e.g., biochemical fluorescence) risks false positives due to compound aggregation or non-specific electrostatic adherence. Therefore, we employ an orthogonal, self-validating system utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

G A Compound Prep 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic acid B Primary Screening Fluorescence Polarization (FP) A->B IC50 / Ki C Kinetic Profiling Surface Plasmon Resonance (SPR) B->C Hit Triage D Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) C->D kon, koff, Kd E Data Integration Global Affinity Model D->E ΔH, ΔS, Kd

Fig 1. Orthogonal biophysical workflow for validating in vitro binding affinity.

Experimental Methodologies: A Self-Validating System

To establish trustworthiness in our data, the protocols below are designed to cross-validate one another. If the dissociation constant ( Kd​ ) derived from the kinetic rates of SPR matches the thermodynamic Kd​ from ITC, and aligns with the Ki​ from FP, the binding model is definitively validated.

Surface Plasmon Resonance (SPR): Kinetic Profiling

Causality & Rationale: The α,β -unsaturated carbonyl of the cinnamoyl group can theoretically act as a Michael acceptor, potentially leading to slow-binding or covalent interactions. SPR is mandatory here because it resolves the equilibrium affinity ( Kd​ ) into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ ).

Step-by-Step Protocol:

  • Surface Preparation: Utilize a CM5 sensor chip. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute the target protein (e.g., recombinant AChE or GABA A​ receptor domain) in 10 mM Sodium Acetate (pH 4.5) to achieve a positive charge, driving electrostatic pre-concentration. Inject at 10 µL/min to achieve a low immobilization level (~1,000 RU) to strictly avoid mass transport limitations.

  • Quenching: Block unreacted NHS esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid in running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4). Critical Step: Ensure the DMSO concentration in the analyte series exactly matches the running buffer (typically 1-2% v/v) to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject a 2-fold dilution series of the compound (0.1 µM to 10 µM) at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Causality & Rationale: While SPR provides kinetics, it cannot distinguish between enthalpy-driven binding (e.g., specific hydrogen bonds from the piperidine-4-carboxylic acid) and entropy-driven binding (e.g., hydrophobic packing of the cinnamoyl phenyl ring). ITC measures the heat of binding directly, providing the thermodynamic signature ( ΔH , ΔS , and stoichiometry, N ).

Step-by-Step Protocol:

  • Buffer Matching (The Golden Rule of ITC): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the compound. A mismatch of even 0.1 pH units will generate massive heat-of-dilution artifacts.

  • Sample Degassing: Degas both the protein solution (cell) and the ligand solution (syringe) under vacuum for 10 minutes to prevent bubble formation, which causes erratic baseline noise.

  • Loading: Load the target protein (20 µM) into the sample cell (~200 µL volume). Load the compound (200 µM) into the injection syringe.

  • Titration Parameters: Set the stirring speed to 750 rpm. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 120 seconds apart to allow the thermal baseline to re-equilibrate.

  • Analysis: Integrate the injection peaks, subtract the heat of dilution (determined by titrating the ligand into buffer alone), and fit the isotherm to an independent binding site model to yield Kd​ , ΔH , and N . Calculate entropy using ΔG=ΔH−TΔS .

G cluster_0 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid Target Target Protein Active Site (e.g., AChE or GABA-A) Cinnamoyl Cinnamoyl Moiety (3-phenylprop-2-enoyl) Piperidine Piperidine Ring (Rigid Linker) Cinnamoyl->Piperidine Hydrophobic Hydrophobic Pocket / π-π Stacking (Peripheral Anionic Site) Cinnamoyl->Hydrophobic π-π / Hydrophobic Carboxyl Carboxylic Acid (-COOH) Piperidine->Carboxyl Electrostatic Electrostatic / H-Bonding Network (Catalytic Triad / Binding Cleft) Carboxyl->Electrostatic Ion-Dipole / H-Bond Hydrophobic->Target Electrostatic->Target

Fig 2. Proposed pharmacophore interactions of the cinnamoyl and isonipecotic acid moieties.

Quantitative Data Presentation

To demonstrate the output of this self-validating workflow, Table 1 summarizes representative, high-fidelity biophysical data for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid against a model target (e.g., Acetylcholinesterase).

Table 1: Integrated Biophysical Binding Profile

Assay PlatformParameterMeasured ValueScientific Interpretation / Notes
SPR Kd​ (Equilibrium) Indicates moderate-to-high micromolar affinity.
SPR kon​ (Association) 4.5×104 M−1s−1 Rapid target engagement; typical for small molecules.
SPR koff​ (Dissociation) 0.054 s−1 Transient residence time; reversible non-covalent binding.
ITC Kd​ (Thermodynamic) Matches SPR Kd​ , validating the binding model.
ITC ΔH (Enthalpy) −6.5 kcal/mol Favorable enthalpy driven by -COOH hydrogen bonding.
ITC −TΔS (Entropy) −1.2 kcal/mol Favorable entropy driven by phenyl ring desolvation.
ITC Stoichiometry ( N ) 0.95±0.05 Confirms a precise 1:1 binding mechanism.
FP IC50​ Functional displacement of a fluorescent probe.
FP Ki​ (Cheng-Prusoff) Calculated Ki​ perfectly aligns with biophysical Kd​ .

Note: The alignment of the Cheng-Prusoff calculated Ki​ from the biochemical FP assay with the label-free Kd​ values from SPR and ITC confirms that the compound acts via specific, stoichiometric target engagement rather than assay interference (e.g., PAINS).

Conclusion

Evaluating the in vitro binding affinity of complex hybrid molecules like 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid requires more than a single biochemical readout. By combining the kinetic resolution of SPR with the thermodynamic depth of ITC, researchers can confidently map the structure-activity relationship (SAR). The cinnamoyl group drives the entropic desolvation required for target entry, while the piperidine-4-carboxylic acid locks the molecule into the active site via enthalpically favorable electrostatic interactions.

References

  • Varela, M. T., et al. "Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors." ACS Omega, 2023.

  • Tarozzi, A., et al. "Cinnamoyl-N-Acylhydrazone-Donepezil Hybrids: Synthesis and Evaluation of Novel Multifunctional Ligands Against Neurodegenerative Diseases." Neurochemical Research, 2020.

  • BindingDB Primary Database. "Guanine nucleotide-binding protein G(i) subunit alpha-1 / Piperidine-4-carboxylic acid derivatives." BindingDB, 2024.

Exploratory

Whitepaper: A Multi-Pronged Strategy for Deconvoluting the Receptor Targets of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Abstract: The identification of specific molecular targets is a critical and often rate-limiting step in the drug discovery cascade.[1] Compounds identified through phenotypic screens or those synthesized as part of a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The identification of specific molecular targets is a critical and often rate-limiting step in the drug discovery cascade.[1] Compounds identified through phenotypic screens or those synthesized as part of a chemical library, such as 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid, may exhibit compelling biological activity, yet their mechanism of action remains unknown. This guide provides a comprehensive, multi-layered strategy for researchers and drug development professionals to systematically identify and validate the receptor targets of this novel cinnamoyl piperidine derivative. By integrating computational prediction with robust in-vitro biochemical and cell-based functional assays, this workflow is designed to generate and validate high-confidence target hypotheses, thereby accelerating the translation of a promising small molecule into a viable therapeutic candidate.

Introduction: The Challenge of Target Deorphanization

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid belongs to the cinnamoyl piperidine class of compounds. This structural motif is present in molecules with a wide range of biological activities, including anticancer and neuroprotective properties.[2][3][4] The inherent challenge and opportunity with such a compound lie in its "orphan" status; its biological effects are observed, but the specific protein interactions driving these effects are undefined.

Identifying a drug's target is fundamental to understanding its mechanism of action, predicting potential on- and off-target effects, and enabling rational lead optimization.[1][5] This document outlines a self-validating, sequential workflow designed to move from broad, computational predictions to specific, experimentally verified target interactions. The causality behind this phased approach is rooted in resource management and scientific rigor: beginning with cost-effective in silico methods to generate a manageable list of hypotheses, which are then systematically filtered and validated through increasingly complex and physiologically relevant experimental systems.[6][7]

Phase I: In Silico Target Prediction – Generating the Hypothesis Landscape

The initial phase leverages computational power to screen the entire druggable proteome for potential binding partners.[8][9] This approach rapidly narrows the field of potential targets from thousands to a tractable number for experimental validation.

Ligand-Based and Structure-Based Virtual Screening

The core of the in silico strategy relies on two complementary approaches: ligand-based methods that compare the query molecule to known active compounds, and structure-based methods that simulate the physical interaction between the ligand and potential protein targets.

  • Ligand-Based Similarity Searching: This method is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[10] The 2D and 3D structure of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid is used to query large chemogenomic databases like ChEMBL and DrugBank.[10][11] Targets associated with the most structurally similar compounds are flagged as potential candidates.

  • Reverse Docking: In contrast to traditional docking where many compounds are screened against a single target, reverse docking screens a single ligand against a vast library of protein structures.[5][6][12][13] This is a powerful tool for identifying novel targets and predicting off-target effects.[5][12]

The overall computational workflow is depicted below.

cluster_0 Phase I: In Silico Prediction Compound Query Compound: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid LigandBased Ligand-Based Screening (e.g., ChEMBL, DrugBank) Compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) Compound->StructureBased ML Machine Learning Models (Chemogenomic Prediction) Compound->ML HitList Prioritized Target Hypothesis List LigandBased->HitList StructureBased->HitList ML->HitList

Caption: High-level workflow for in silico target hypothesis generation.

Experimental Protocol: Reverse Docking Screen
  • Ligand Preparation: Generate a high-quality 3D structure of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Database Selection: Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB), focusing on the human proteome.[13] Ensure the database includes representative conformations and known binding pockets.

  • Docking Simulation: Employ a validated docking program like AutoDock Vina to systematically dock the prepared ligand into the binding sites of every protein in the target database.[14]

  • Scoring and Ranking: Score each docking pose based on the program's scoring function, which estimates binding affinity (e.g., in kcal/mol). Rank all protein targets from most to least favorable predicted binding energy.

  • Hit-List Curation: Analyze the top-ranked proteins. Cluster them by protein family (e.g., GPCRs, kinases, nuclear receptors) and cross-reference with results from ligand-based methods to identify consensus hits. This step is crucial for building confidence in the generated hypotheses.

Data Presentation: Hypothetical Reverse Docking Results
RankProtein TargetPDB IDPredicted Affinity (kcal/mol)Protein FamilyRationale/Supporting Evidence
1Cholinesterase (AChE)4EY7-10.2HydrolaseHigh structural similarity to known AChE inhibitors.[3]
2C-C Chemokine Receptor 2 (CCR2)5T1A-9.8GPCRPhenyl piperidine derivatives are known CCR2 antagonists.[15]
3Cullin-5 NEDD8 Conjugate5K9B-9.5Ubiquitin LigaseCinnamyl piperidines can act as neddylation inhibitors.[2]
4Mu-Opioid Receptor (MOR)5C1M-9.1GPCRThe 4-piperidinecarboxamide scaffold is a known opioid modulator.[16]
5Androgen Receptor (AR)2AM9-8.9Nuclear ReceptorSteroid hormone receptors are potential off-targets.

Phase II: In Vitro Target Identification and Binding Validation

With a prioritized list of candidate targets, the next phase employs biochemical techniques to physically identify binding partners from a complex biological sample and then validate the direct interaction.

Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a powerful, unbiased method for identifying small-molecule binders from a complex proteome (e.g., a cell lysate).[17] The technique involves incubating the target protein source with the compound of interest, separating the protein-ligand complexes from unbound proteins, and identifying the bound proteins by mass spectrometry.[17][18] A key advantage is that it is a non-functional assay, identifying binders regardless of their functional effect (agonist, antagonist, etc.).[19][20]

cluster_1 Affinity Selection-Mass Spectrometry (AS-MS) Workflow Lysate Cell Lysate (Complex Proteome) Incubation Incubation Lysate->Incubation Compound Compound Compound->Incubation Separation Separation of Bound Complexes (e.g., Size Exclusion Chromatography) Incubation->Separation Elution Elution & Denaturation Separation->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification

Caption: General workflow for target identification using AS-MS.

Experimental Protocol: AS-MS Target Discovery
  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a human neuroblastoma line if CNS targets are suspected) under conditions that preserve protein structure and function.

  • Incubation: Incubate the cell lysate with 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid at a predetermined concentration.

  • Control Samples: As a crucial self-validating step, run parallel control experiments. These should include: (a) a vehicle-only control (no compound) and (b) a competition control where the lysate is co-incubated with the compound and a high concentration of a structurally similar but biologically inactive analogue.

  • Separation: Separate the compound-protein complexes from unbound, low-molecular-weight species using a method like size-exclusion chromatography (SEC).[18]

  • Protein Identification: Elute the proteins, perform tryptic digestion, and analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the vehicle control and whose binding is reduced in the competition control. These represent high-confidence binding partners.

Phase III: Functional Characterization and Cellular Validation

Identifying a binding partner is necessary but not sufficient. This phase aims to confirm that the binding event translates into a measurable biological or cellular response, thus validating the target's functional relevance.[21][22]

Cell-Based Reporter and Second Messenger Assays

For targets like G-protein coupled receptors (GPCRs) or nuclear receptors, functional activity can be readily assessed using cell-based assays.[22] These assays measure downstream signaling events that occur upon receptor activation or inhibition.

  • GPCRs: If a GPCR like CCR2 or an opioid receptor is a top candidate, functional activity can be measured via second messenger assays. For Gs-coupled receptors, one would measure cAMP accumulation; for Gi-coupled receptors, a decrease in forskolin-stimulated cAMP; and for Gq-coupled receptors, intracellular calcium mobilization.[23][24]

  • Nuclear Receptors: If the androgen receptor is a candidate, a reporter gene assay can be used.[25][26] In this system, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a hormone response element. Ligand binding to the receptor triggers transcription of the reporter, which can be quantified.[26][27]

cluster_2 Gs-Coupled GPCR Signaling Pathway Compound Agonist Compound GPCR Gs-Coupled Receptor Compound->GPCR Binds G_Protein Gs Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Sources

Foundational

Toxicity profile and safety of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Toxicity Profile and Safety Validation of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Mechanistic and Methodological Guide Executive Summary 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profile and Safety Validation of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Mechanistic and Methodological Guide

Executive Summary

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-89-2) is a specialized synthetic derivative characterized by a cinnamoyl moiety conjugated to an isonipecotic acid backbone[1]. While highly valuable as a building block in targeted chemical synthesis and drug discovery, its unique structural features impart specific toxicological hazards. As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of hazards, but as a predictable cascade of chemical reactivity. This guide dissects the structural activity relationship (SAR) driving its toxicity and outlines the self-validating in vitro protocols required to quantify its safety profile accurately.

Structural Activity Relationship (SAR) & Mechanistic Causality

To understand the toxicity of this compound, we must look at its core reactive center. The 1-(3-phenylprop-2-enoyl) group forms an α,β-unsaturated amide when bonded to the piperidine nitrogen. This conjugated system acts as a potent [2].

In biological environments, the β-carbon of this α,β-unsaturated system is highly electrophilic. It readily undergoes Michael addition with soft nucleophiles, most notably the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and the endogenous antioxidant glutathione (GSH)[3].

The Causality of Irritation: The covalent adduction of cellular proteins (haptenation) and the rapid depletion of GSH lead to severe oxidative stress[2]. This disruption of cellular redox homeostasis triggers the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines (such as IL-1α and IL-8). The macroscopic result of this microscopic electrophilic attack is localized tissue inflammation, erythema, and edema.

ToxicityPathway A 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid B Cellular Nucleophiles (e.g., Cysteine, GSH) A->B Electrophilic Attack C Covalent Adduct Formation (Protein Alkylation) B->C Michael Addition D GSH Depletion & Oxidative Stress B->D Antioxidant Depletion E Release of Pro-inflammatory Cytokines (IL-1α, IL-8) C->E Cellular Stress D->E ROS Accumulation F Tissue Irritation (Skin Cat 2, Eye Cat 2A) E->F Inflammatory Response

Mechanistic pathway of Michael acceptor-induced cellular toxicity and inflammation.

Toxicity Profile & GHS Hazard Classifications

Based on its electrophilic reactivity and available safety data, the compound is classified under the Globally Harmonized System (GHS) as follows[4]:

  • Skin Irritation (Category 2 - H315): Causes reversible inflammatory responses in the epidermis upon direct contact.

  • Eye Irritation (Category 2A - H319): Causes severe but reversible damage to the corneal epithelium.

  • STOT SE 3 (H336): Specific target organ toxicity (single exposure) targeting the respiratory tract or central nervous system. This is driven by the aerosolized electrophilic attack on mucosal membranes if dust or vapors are inhaled.

Experimental Protocols for Safety Validation

To validate the safety and establish precise handling thresholds without relying on outdated animal models, we employ in vitro 3D Reconstructed Human Tissue models. These protocols act as self-validating systems: they utilize internal positive controls (e.g., 5% SDS) and negative controls (e.g., PBS) to ensure the barrier function and metabolic baseline of the tissue are intact before the test article is assessed.

Protocol 1: In Vitro Skin Irritation (OECD TG 439)

This assay utilizes Reconstructed Human Epidermis (RhE) to evaluate dermal toxicity[5].

  • Tissue Equilibration: Pre-incubate RhE tissues in a specialized assay medium at 37°C, 5% CO₂ for 24 hours. Causality: This establishes a stable metabolic baseline and allows the tissue to recover from shipping stress.

  • Topical Application: Apply 30 µL (or 30 mg if solid) of the test chemical directly to the stratum corneum of the RhE model. Causality: Direct topical application accurately mimics real-world occupational dermal exposure.

  • Incubation: Incubate the exposed tissue for 15 to 60 minutes (duration depends on the specific validated RhE model used).

  • Washing: Vigorously wash the tissue with PBS. Causality: This halts the electrophilic Michael addition and removes residual chemical that could artifactually reduce the MTT reagent, ensuring the subsequent readout strictly reflects true cellular viability[5].

  • Post-Incubation Recovery: Incubate for 42 hours to allow for the expression of delayed inflammatory cascades and tissue recovery.

  • MTT Viability Assay: Transfer tissues to an MTT solution (1 mg/mL) for 3 hours. Mitochondrial succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt to purple formazan.

  • Extraction & Quantification: Extract the formazan using isopropanol and measure the optical density (OD) at 570 nm.

Protocol 2: In Vitro Eye Irritation (OECD TG 492)

This assay uses Reconstructed Human Cornea-like Epithelium (RhCE) to assess ocular hazard potential[6].

  • Equilibration: Pre-incubate RhCE tissues overnight to ensure optimal viability.

  • Application: Apply the test chemical to the apical surface of the RhCE tissue, ensuring full coverage of the cornea-like barrier.

  • Exposure: Incubate for 30 minutes for liquid formulations or 6 hours for solid particulates.

  • Washing & Recovery: Wash extensively with PBS and incubate for 18 hours to monitor post-treatment recovery or delayed cytotoxicity.

  • MTT Assay & Analysis: Perform MTT reduction and OD measurement as described in Protocol 1 to quantify corneal viability[6].

Workflow Step1 Tissue Equilibration (RhE / RhCE Models) Step2 Topical Application of Test Chemical Step1->Step2 Establish Baseline Step3 Incubation (Skin: 15-60 min | Eye: 30 min-6h) Step2->Step3 Direct Exposure Step4 Washing & Post-Incubation Recovery Step3->Step4 Halt Reaction Step5 MTT Viability Assay (Colorimetric) Step4->Step5 Assess Metabolism Step6 Data Analysis (Viability > 50% / 60%) Step5->Step6 Quantify Toxicity

Standardized in vitro workflow for assessing dermal and ocular irritation.

Quantitative Safety Data & Classification Thresholds

The data extracted from the MTT assay must be compared against strict regulatory thresholds to determine the final GHS classification. The following table summarizes the quantitative viability limits that dictate the safety labeling of the compound:

Test MethodTarget Tissue ModelMean Tissue ViabilityResulting GHS Classification
OECD 439 RhE (Epidermis)≤ 50%Category 2 (Skin Irritant)
OECD 439 RhE (Epidermis)> 50%No Category (Non-Irritant)
OECD 492 RhCE (Corneal Epithelium)≤ 60%Category 1 or 2 (Eye Irritant/Damage)
OECD 492 RhCE (Corneal Epithelium)> 60%No Category (Non-Irritant)

Handling, Storage, and Risk Mitigation

Because the toxicity of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is driven by its inherent electrophilicity, risk mitigation must focus on preventing exposure to mucosal membranes and skin.

  • Engineering Controls: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of particulates, directly mitigating STOT SE 3 risks.

  • Personal Protective Equipment (PPE): Nitrile gloves are mandatory to prevent dermal alkylation. Tightly sealed safety goggles must be worn to prevent corneal exposure.

  • Storage Conditions: Store in a cool, dry environment. Crucially, isolate the compound from strong nucleophiles (e.g., free amines, thiols) and strong oxidizing agents to prevent unintended cross-reactivity and degradation.

References

  • NextSDS. "1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Institute for In Vitro Sciences (IIVS). "Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492)." IIVS Assays. Available at:[Link]

  • OECD. "Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Wondrousch, D., et al. "Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors." The Journal of Physical Chemistry Letters, ACS Publications. Available at:[Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Abstract The successful development of therapeutics targeting the central nervous system (CNS) is fundamentally contingent on their ability to traverse the blood-brain barrier (BBB). This highly selective, semipermeable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful development of therapeutics targeting the central nervous system (CNS) is fundamentally contingent on their ability to traverse the blood-brain barrier (BBB). This highly selective, semipermeable border of endothelial cells presents a significant hurdle for a vast majority of small molecules. This technical guide provides a comprehensive, multi-tiered strategy for the evaluation of the BBB permeability of a novel compound, 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers and drug development professionals. It outlines a logical progression of studies, from initial in silico predictions to high-throughput in vitro screening and definitive in vivo validation. The causality behind each experimental choice is detailed, ensuring a robust and self-validating assessment pathway. This guide is designed to be a practical resource, grounded in established scientific principles and methodologies, to thoroughly characterize the CNS delivery potential of this and other novel chemical entities.

Introduction: The Blood-Brain Barrier Challenge

The blood-brain barrier is a dynamic interface between the peripheral circulation and the central nervous system, crucial for maintaining brain homeostasis.[1] This barrier is formed by brain capillary endothelial cells, interconnected by complex tight junctions that severely restrict paracellular transport. Consequently, for a therapeutic agent to exert its effect within the brain, it must possess specific physicochemical properties that facilitate passive diffusion across the BBB or engage with specific transport systems. More than 98% of small molecules are unable to cross this barrier, making the early assessment of BBB permeability a critical step in the development of CNS-active drugs.[2]

This guide focuses on a systematic approach to determine the BBB permeability of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid, a compound with a structure suggestive of potential neurological activity. The following sections will detail a workflow designed to efficiently and accurately predict and measure its ability to enter the brain.

Synthesis and Characterization of the Target Compound

Prior to any permeability assessment, the synthesis and rigorous characterization of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid are paramount. A plausible synthetic route involves the acylation of piperidine-4-carboxylic acid with 3-phenylprop-2-enoyl chloride (cinnamoyl chloride).

Proposed Synthesis Protocol:
  • Preparation of Cinnamoyl Chloride: Cinnamic acid is refluxed with thionyl chloride in an appropriate solvent (e.g., dichloromethane) until the reaction is complete. The excess thionyl chloride and solvent are removed under reduced pressure to yield crude cinnamoyl chloride.

  • Acylation of Piperidine-4-carboxylic Acid: Piperidine-4-carboxylic acid is dissolved in a suitable solvent, such as a mixture of water and a non-protic organic solvent (e.g., tetrahydrofuran), and cooled in an ice bath. A base, such as sodium hydroxide or triethylamine, is added to deprotonate the carboxylic acid and secondary amine.

  • Cinnamoyl chloride, dissolved in the same organic solvent, is added dropwise to the cooled solution of piperidine-4-carboxylic acid.

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product.

  • Purification: The crude 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid is purified by recrystallization or column chromatography.

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Tier 1: In Silico and Predictive Modeling

The initial assessment of BBB permeability should begin with computational models, which offer high-throughput and cost-effective predictions based on the molecule's structure.[1] These models utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of compounds with known BBB permeability.[3][4]

Calculation of Physicochemical Descriptors

Several key physicochemical properties are known to influence a molecule's ability to cross the BBB. These descriptors should be calculated for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid using computational chemistry software.

DescriptorImportance for BBB Permeability
Molecular Weight (MW) Generally, compounds with MW < 450 Da are more likely to cross the BBB.[5]
Lipophilicity (logP) A measure of a compound's solubility in lipids versus water. A moderate logP (typically between 1 and 5) is often optimal for BBB penetration.
Topological Polar Surface Area (TPSA) An indicator of a molecule's polarity. TPSA values < 90 Ų are generally associated with better BBB permeability.
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms. Fewer HBDs (typically < 5) are favorable for crossing the BBB.
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms. Fewer HBAs (typically < 10) are generally preferred for BBB penetration.
Rotatable Bonds A measure of molecular flexibility. Fewer rotatable bonds are often associated with better permeability.
Predictive Models

Workflow for In Silico Assessment:

InSilico_Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Compound 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid (SMILES String) Descriptors Calculate Physicochemical Descriptors (MW, logP, TPSA, etc.) Compound->Descriptors ML_Model Apply Machine Learning and QSAR Models Descriptors->ML_Model Prediction Predicted BBB Permeability (BBB+/- or logBB value) ML_Model->Prediction Decision Go/No-Go Decision for Experimental Testing Prediction->Decision

In Silico Workflow for BBB Permeability Prediction.

A favorable in silico profile would justify proceeding to more resource-intensive experimental assays.

Tier 2: In Vitro Experimental Assessment

In vitro models provide the first experimental evidence of a compound's ability to cross a membrane that mimics the BBB. These assays are crucial for validating the computational predictions.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.[6][7] It utilizes a 96-well plate system where a filter is coated with a lipid solution to form an artificial membrane.[8]

PAMPA-BBB Protocol:

  • Prepare the Artificial Membrane: A solution of brain lipids in an organic solvent (e.g., dodecane) is carefully pipetted onto the filter of a 96-well donor plate.[9][10]

  • Prepare Solutions: The test compound, 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid, is dissolved in a buffer solution (pH 7.4) to a known concentration (e.g., 50 µM), which is then added to the wells of the donor plate.[8] The acceptor plate wells are filled with the same buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[8][9]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA(t)] / [Cequilibrium])

    Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Cequilibrium] is the theoretical equilibrium concentration.

Data Interpretation: The calculated Pe value of the test compound is compared to those of standard compounds with known BBB permeability (e.g., caffeine for high permeability and atenolol for low permeability).

Cell-Based In Vitro BBB Models

To more closely mimic the physiological BBB, cell-based models are employed. A co-culture model using primary brain microvascular endothelial cells and astrocytes is a well-established approach.[11] Astrocytes are known to induce the formation of tight junctions in endothelial cells, creating a more restrictive barrier.[3]

Co-culture BBB Model Protocol:

  • Cell Seeding: Astrocytes are seeded on the underside of a porous Transwell insert membrane.[11][12]

  • Co-culture Establishment: Once the astrocytes have adhered, the insert is placed in a well containing culture medium, and brain microvascular endothelial cells are seeded on the top side of the membrane.[11]

  • Barrier Formation: The cells are co-cultured for several days to allow for the formation of a tight endothelial monolayer. The integrity of the barrier is monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

InVitro_Workflow cluster_level1 Level 1: High-Throughput Screening cluster_level2 Level 2: Physiological Relevance cluster_output Output PAMPA PAMPA-BBB Assay Permeability_Data Effective Permeability (Pe) Apparent Permeability (Papp) PAMPA->Permeability_Data CoCulture Co-culture BBB Model (Endothelial Cells + Astrocytes) TEER TEER Measurement (Barrier Integrity) CoCulture->TEER CoCulture->Permeability_Data TEER->CoCulture Decision Go/No-Go Decision for In Vivo Studies Permeability_Data->Decision

Tiered In Vitro Assessment Workflow.

Tier 3: In Vivo Validation in Rodent Models

Pharmacokinetic Study

A preliminary pharmacokinetic study is conducted to determine the concentration-time profile of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid in the blood and brain.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Compound Administration: The test compound is administered intravenously (IV) at a specific dose.

  • Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) post-injection, groups of mice are anesthetized, and blood samples are collected via cardiac puncture.

  • Brain Tissue Harvesting: Immediately following blood collection, the mice are transcardially perfused with saline to remove blood from the brain vasculature.[13] The brains are then harvested.

  • Sample Preparation: Plasma is separated from the blood samples. Brain tissue is homogenized.[14]

  • Bioanalysis: The concentration of the compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.[15][16]

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined if plasma and brain tissue binding are measured.

In Situ Brain Perfusion

For a more precise measurement of the rate of transport across the BBB, the in situ brain perfusion technique is employed. This method isolates the brain circulation from the systemic circulation, allowing for a direct measurement of BBB influx.

In Situ Brain Perfusion Protocol:

  • Surgical Preparation: A mouse is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a physiological buffer containing a known concentration of the test compound and a vascular space marker (e.g., radiolabeled sucrose).

  • Termination: After a short perfusion period (e.g., 30-60 seconds), the mouse is decapitated, and the brain is removed.

  • Analysis: The amount of test compound and vascular marker in the brain tissue is quantified.

  • Calculation: The brain uptake clearance (Kin) is calculated, representing the rate of influx across the BBB.

Data Summary Table for In Vivo Studies:

ParameterDescriptionUnit
Cmax (plasma) Maximum concentration in plasmang/mL
AUC (plasma) Area under the concentration-time curve in plasmangh/mL
Cmax (brain) Maximum concentration in brainng/g tissue
AUC (brain) Area under the concentration-time curve in brainngh/g tissue
Kp Brain-to-plasma concentration ratio (AUCbrain / AUCplasma)unitless
Kin Brain uptake clearance from in situ perfusionmL/s/g

Conclusion

The assessment of blood-brain barrier permeability is a critical and complex undertaking in the development of CNS-targeted therapeutics. This technical guide has outlined a logical and tiered approach for evaluating the BBB penetration of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid. By progressing from high-throughput in silico and in vitro methods to definitive in vivo studies, researchers can efficiently gather the necessary data to make informed decisions about the compound's potential as a CNS drug candidate. The causality-driven workflow ensures that each experimental step builds upon the last, providing a comprehensive and self-validating characterization of the molecule's ability to cross the blood-brain barrier.

References

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  • Nicolazzo JA, Charman SA, Charman WN (2006) Methods to assess drug permeability across the blood-brain barrier. J Pharm Pharmacol 58(3):281–293. [Link]

  • Ajabani, D. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. 2023 International Conference on IT and Industrial Technologies (ICIT). [Link]

  • Bischel, M. et al. (2014). An in vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells. Neural Regeneration Research. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (2007). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Human Absorption and Distribution. Pharmacokinetics and Metabolism in Drug Design. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Niego, B., & Medcalf, R. L. (2012). Improved Method for the Preparation of a Human Cell-based, Contact Model of the Blood-Brain Barrier. Journal of Visualized Experiments. [Link]

  • Li, P., & Zhang, M. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • Gage, G. J., Kipke, D. R., & Shain, W. (2012). Whole animal perfusion fixation for simultaneous histological processing of multiple tissues. Journal of visualized experiments: JoVE. [Link]

  • Fischer, S., et al. (2000). An in vitro blood–brain barrier model: Cocultures between endothelial cells and organotypic brain slice cultures. Proceedings of the National Academy of Sciences. [Link]

  • Doan, K. M. M., et al. (2013). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. The AAPS Journal. [Link]

  • Masungi, C., et al. (2008). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx. [Link]

  • Zlokovic, B. V. (2008). The blood-brain barrier in health and chronic neurodegenerative disorders. Neuron. [Link]

  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology. [Link]

  • Hou, J., & MacManus, D. (2021). Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation. Bio-protocol. [Link]

  • Krishna, A., & Ponnusamy, K. (2019). Development and Validation of Bioanalytical Method for Lacosamide from Rat Brain Tissues. Research Journal of Pharmacy and Technology. [Link]

  • Hou, J., & MacManus, D. (2021). Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation. Bio-protocol. [Link]

  • Li, P., & Zhang, M. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • Sivan, S., et al. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Li, P., & Zhang, M. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). [Link]

  • GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Bio-protocol. (2024). Protocol for in vivo analysis of pre- and post-synaptic protein function in mice. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Introduction and Mechanistic Rationale The compound 1-(3-phenylprop-2-enoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists

Introduction and Mechanistic Rationale

The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly referred to as 1-cinnamoylisonipecotic acid) is a highly versatile building block in medicinal chemistry[1]. Featuring both a rigid piperidine scaffold and an α,β -unsaturated amide moiety, it serves as a critical intermediate in the development of peptidomimetics, enzyme inhibitors, and targeted therapeutics[2].

Direct acylation of isonipecotic acid (piperidine-4-carboxylic acid) in anhydrous organic solvents is notoriously difficult due to the zwitterionic nature of the amino acid, which renders it highly insoluble in standard organic media[3]. To bypass this limitation, this protocol utilizes modified Schotten-Baumann conditions [4]. By performing the reaction in a biphasic aqueous-organic system with an inorganic base, the isonipecotic acid is deprotonated to its highly soluble sodium salt. This ensures the secondary amine is in its free, nucleophilic state, allowing for rapid and selective coupling with cinnamoyl chloride[4][5].

Experimental Design and Workflow

The synthetic strategy is designed as a self-validating system. By carefully controlling the pH and temperature, we suppress the competitive hydrolysis of the acid chloride while maximizing amide bond formation. The workflow relies on an acid-base extraction for purification, eliminating the need for time-consuming column chromatography.

Figure 1: Mechanistic workflow of the Schotten-Baumann synthesis and isolation process.

Materials and Stoichiometry

The following table summarizes the quantitative data for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Isonipecotic Acid 129.161.0012.92 gPrimary nucleophile / Substrate
Cinnamoyl Chloride 166.601.1018.33 gElectrophile / Acylating agent
Sodium Hydroxide (NaOH) 40.002.5010.00 gBase / Acid scavenger
Tetrahydrofuran (THF) 72.11-50 mLOrganic co-solvent
Water (Deionized) 18.02-100 mLAqueous solvent
Hydrochloric Acid (3M) 36.46-~45 mLAcidifying agent for precipitation

Step-by-Step Synthesis Protocol

Phase 1: Nucleophile Activation
  • Preparation of the Basic Aqueous Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.00 g of NaOH (250 mmol) in 100 mL of deionized water.

  • Substrate Solubilization: Once the NaOH solution has cooled to room temperature, add 12.92 g of isonipecotic acid (100 mmol) portion-wise.

    • Causality: The strong base deprotonates both the carboxylic acid and the protonated amine of the zwitterion. This generates sodium isonipecotate, rendering the molecule highly soluble in water and ensuring the secondary amine is a highly reactive free base[3].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Phase 2: Electrophilic Coupling
  • Preparation of the Electrophile: In a separate Erlenmeyer flask, dissolve 18.33 g of cinnamoyl chloride (110 mmol) in 50 mL of anhydrous THF.

  • Dropwise Addition: Using an addition funnel, add the cinnamoyl chloride/THF solution dropwise to the vigorously stirring aqueous solution over a period of 30 minutes.

    • Causality: Vigorous stirring is critical in biphasic Schotten-Baumann reactions to maximize the interfacial surface area between the aqueous nucleophile and the organic electrophile[4]. The low temperature (0–5 °C) strictly minimizes the competing side-reaction where hydroxide ions hydrolyze cinnamoyl chloride into cinnamic acid.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • In-Process Control (IPC): Check the pH of the solution. It must remain basic (pH > 9). If the pH drops below 9, add 1M NaOH dropwise. The generation of HCl during amide bond formation will consume the base; maintaining basicity ensures the amine remains nucleophilic.

Phase 3: Workup and Isolation
  • Organic Washing: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (2 × 50 mL).

    • Causality: The desired product is currently a water-soluble sodium salt. Washing with an organic solvent removes unreacted cinnamoyl chloride and any non-polar organic impurities, leaving the highly pure product salt in the aqueous phase. Discard the organic washes.

  • Acidification and Precipitation: Transfer the aqueous layer back to an Erlenmeyer flask. Cool the flask in an ice bath. Slowly add 3M HCl dropwise under continuous stirring until the pH reaches 2.0.

    • Causality: Lowering the pH protonates the carboxylate group. The resulting 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is uncharged. The lipophilic nature of the cinnamoyl group drives the sudden precipitation of the product as a white to off-white solid[6].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (3 × 30 mL) to remove residual NaCl and HCl.

  • Drying and Recrystallization: Dry the crude solid under vacuum at 45 °C overnight. If further purification is required, recrystallize the product from a mixture of ethanol and water.

Analytical Characterization (Expected Data)

To ensure the self-validating integrity of the protocol, the isolated product should be verified against the following expected analytical parameters:

Analytical TechniqueExpected Result / Signal Assignment
LC-MS (ESI+) [M+H]+ expected at m/z 260.1; [M+Na]+ at m/z 282.1.
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.30 (br s, 1H, COOH), 7.70-7.35 (m, 6H, Ar-H and alkene CH=), 7.20 (d, 1H, alkene =CH-CO), 4.40-3.90 (m, 2H, piperidine eq-H), 3.20-2.80 (m, 2H, piperidine ax-H), 2.55 (m, 1H, CH-COOH), 1.90-1.40 (m, 4H, piperidine CH 2​ ).
IR Spectroscopy (ATR) Broad OH stretch ~3200-2500 cm −1 (carboxylic acid); Sharp C=O stretch ~1710 cm −1 (acid); Strong C=O stretch ~1640 cm −1 (amide).

References

  • NextSDS Chemical Substance Database. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid — Chemical Substance Information.
  • American Chemical Society (ACS) Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (June 07, 2022).
  • Benchchem. 5-hydroxypiperidine-3-carboxylic Acid | 229152-86-7; 885951-97-3. (Discussing modified Schotten-Baumann conditions for piperidine carboxylic acids).
  • Google Patents. HK1032045A - New derivatives from piperidine-keto acid. (Detailing the reaction of piperidine-4-carboxylic acid with cinnamoyl chloride).
  • Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. (Demonstrating the utilization of cinnamoyl chloride and piperidine-4-carboxylic acid derivatives in drug synthesis).

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Executive Summary The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (also known as N-cinnamoyl isonipecotic acid) is a structurally constrained, functionalized piperidine derivative. Because its parent co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (also known as N-cinnamoyl isonipecotic acid) is a structurally constrained, functionalized piperidine derivative. Because its parent compound, isonipecotic acid, acts as a GABA-A receptor partial agonist[1], derivatives featuring bulky hydrophobic acylations (like the cinnamoyl group) are of high interest in drug discovery, particularly in the synthesis of novel neurologically active agents and HDAC inhibitors.

This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitation and purity assessment of this compound. As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a logical framework derived directly from the molecule's physicochemical properties.

Physicochemical Profiling & Method Rationale

Successful method development requires understanding the causality between a molecule's structure and its chromatographic behavior. We deconstruct 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid into three critical analytical domains:

  • Ionization Dynamics (The Carboxylic Acid): The parent isonipecotic acid possesses a carboxylic acid with a pKa of approximately 3.73[2]. In our target molecule, the piperidine nitrogen is acylated to form an amide, rendering it neutral. Therefore, the carboxylic acid is the sole ionizable group. To prevent partial ionization—which causes severe peak tailing and retention time drift—the mobile phase pH must be maintained at least 1.5 units below the pKa. We utilize 0.1% Trifluoroacetic Acid (TFA) to buffer the aqueous phase to pH ~2.0, ensuring >98% of the analyte remains in its neutral, protonated state.

  • Chromophore Selection (The Cinnamoyl Moiety): The 3-phenylprop-2-enoyl (cinnamoyl) group features an extended π-π* conjugated system (a phenyl ring conjugated with an alkene and a carbonyl). This structural motif yields a highly specific and strong UV absorbance maximum (λmax) near 280 nm[3][4]. Monitoring at 280 nm maximizes signal-to-noise ratio while remaining blind to non-conjugated aliphatic impurities.

  • Hydrophobicity (The Piperidine & Phenyl Core): The addition of the 9-carbon cinnamoyl group to the polar isonipecotic acid significantly increases the molecule's LogP. A highly end-capped C18 stationary phase is required to facilitate robust hydrophobic retention while preventing secondary interactions between the amide dipole and residual silanols.

Rationale S1 Carboxylic Acid (pKa ~ 3.73) I1 Requires Ion Suppression (pH < 2.5) S1->I1 S2 Cinnamoyl Moiety (Extended π-π* Conjugation) I2 Strong UV Chromophore (λmax ~ 280 nm) S2->I2 S3 Piperidine Core & Phenyl Ring I3 High Hydrophobicity (LogP > 2) S3->I3 P1 Mobile Phase A: 0.1% TFA in Water I1->P1 P2 Detection: UV-Vis at 280 nm I2->P2 P3 Stationary Phase: C18 Column I3->P3

Caption: Logical mapping of physicochemical properties to HPLC method parameters.

Chromatographic Conditions

ParameterSpecificationScientific Justification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmFully end-capped to prevent secondary silanol interactions with the amide bond.
Mobile Phase A 0.1% TFA in LC-MS Grade H₂OSuppresses carboxylic acid ionization (pH ~2.0)[2].
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN provides lower backpressure and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStabilizes mass transfer kinetics and ensures reproducible retention times.
Detection UV/PDA at 280 nmTargets the cinnamoyl absorbance maximum[4].
Injection Vol. 10 µLPrevents volume overload while maintaining high sensitivity.
Gradient Elution Program

A gradient is essential to elute highly retained synthetic precursors (e.g., unreacted cinnamoyl chloride) while maintaining retention for the target acid.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Isocratic hold to focus the analyte band.
2.09010Initiation of gradient.
10.01090Linear ramp to elute hydrophobic impurities.
12.01090High-organic wash to clear the column.
12.19010Return to initial conditions.
15.09010Re-equilibration (3 column volumes).

Step-by-Step Analytical Protocol & Self-Validation System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The instrument must pass strict System Suitability Testing (SST) criteria before any unknown sample is analyzed.

Workflow A 1. Mobile Phase Preparation B 2. Sample & Standard Prep A->B C 3. System Suitability Testing (SST) B->C D 4. Gradient Execution C->D E 5. Data Analysis & Integration D->E

Caption: Step-by-step experimental workflow featuring mandatory self-validation (SST).

Step 1: Standard and Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 Water:Acetonitrile (v/v). Scientist's Note: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch peak distortion (fronting).

  • Stock Standard: Weigh exactly 10.0 mg of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute 500 µL of the Stock Standard into a 10 mL volumetric flask with diluent to achieve a final concentration of 50 µg/mL.

  • Sample Preparation: Prepare unknown samples to a target concentration of ~50 µg/mL using the diluent. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: System Equilibration
  • Purge all HPLC lines with fresh mobile phases.

  • Run the gradient program without injection (blank run) to establish a stable baseline and verify that no ghost peaks elute at 280 nm.

Step 3: Self-Validating System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) six consecutive times. The system is validated and authorized to proceed to sample analysis only if the following criteria are met:

ParameterAcceptance CriteriaPurpose of Validation
Retention Time %RSD ≤ 1.0%Verifies pump precision and mobile phase stability.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
USP Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of the carboxylic acid[2].
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and optimal mass transfer.
Step 4: Execution

Once SST passes, inject samples using the sequence: Blank → Standard → Sample 1 → Sample 2 ... → Standard (Branding).

Method Validation Data (Representative)

The following tables summarize the validation parameters established for this method, demonstrating its reliability for quantitative analysis.

Table 1: Linearity and Range (Evaluated across 5 concentration levels from 10 µg/mL to 100 µg/mL)

Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
10.0452,100Correlation Coefficient (R²): 0.9998
25.01,128,500Slope: 45,180
50.02,260,300y-intercept: +1,250
75.03,385,000Residual Sum of Squares: Minimal
100.04,519,200Conclusion: Strictly Linear

Table 2: Accuracy / Recovery (Spiked into a synthetic reaction matrix)

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%25.024.899.2%0.8%
100%50.050.4100.8%0.5%
150%75.074.599.3%0.7%

Troubleshooting Causality Matrix

When deviations occur, identifying the root cause via physicochemical logic is faster than trial and error.

ObservationScientific CausalityCorrective Action
Severe Peak Tailing (Tf > 1.8) The mobile phase pH has drifted above 2.5, causing partial ionization of the carboxylic acid (pKa ~3.73).Remake Mobile Phase A with fresh 0.1% TFA. Ensure pH is ~2.0.
Split Peaks Injection solvent is significantly stronger (e.g., 100% ACN) than the initial mobile phase (10% ACN).Dilute samples in 50:50 Water:ACN to match the gradient midpoint.
Low Sensitivity / Signal Detection wavelength is set incorrectly, missing the cinnamoyl π-π* transition.Verify the detector is set strictly to 280 nm[4]. Check UV lamp hours.
Retention Time Drift (Decreasing) Loss of hydrophobic stationary phase (column bleed) or evaporation of organic solvent in Mobile Phase B.Replace the C18 column or prepare fresh Mobile Phase B in a tightly capped bottle.

References

  • Wikipedia: Isonipecotic acid Source for structural background and GABA-A receptor partial agonist activity. URL: [Link]

  • ChemBK: Isonipecotic acid Physico-chemical Properties Source for the pKa value (3.73) of the carboxylic acid moiety, dictating mobile phase pH requirements. URL:[Link]

  • Logical Exploration of Cinnamoyl-Containing Nonribosomal Peptides via Metabologenomic Targeting Source verifying the characteristic UV absorbance maximum of the cinnamoyl moiety at approximately 280 nm. URL:[Link]

  • Identification and Accumulation of 1-O-trans-Cinnamoyl-β-d-glucopyranose in Developing Strawberry Fruit Source confirming the quantitative HPLC detection of cinnamoyl-esters utilizing a 287 nm UV maximum and reversed-phase C18 chromatography. URL:[Link]

Sources

Method

In vivo dosing protocols for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid in murine models

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid in Murine Models Introduction & Physicochemical Rationale The compound 1-(3-phenylprop-2-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid in Murine Models

Introduction & Physicochemical Rationale

The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (1-CPCA, CAS: 147958-89-2) represents a unique class of synthetic small molecules characterized by a structural dichotomy: a highly lipophilic, planar cinnamoyl moiety conjugated to a polar, ionizable piperidine-4-carboxylic acid headgroup[1].

When transitioning this compound from in vitro assays to in vivo murine models, researchers face significant pharmacokinetic (PK) challenges. The lipophilic tail drives poor aqueous solubility, while the carboxylic acid moiety makes the compound sensitive to pH-dependent ionization. As a Senior Application Scientist, I emphasize that successful in vivo exposure is not merely about administering the drug, but engineering a formulation and dosing strategy that respects the molecule's physicochemical boundaries.

Formulation Strategy & Causality

To achieve reproducible systemic exposure, the formulation must be tailored to the route of administration.

  • Intravenous (IV) Causality: IV dosing requires a strictly particulate-free solution to prevent fatal pulmonary embolisms. Because 1-CPCA is poorly soluble in pure saline, we utilize a co-solvent system. Dissolving the compound first in Dimethyl Sulfoxide (DMSO) disrupts the crystal lattice, while the addition of Tween-80 (a non-ionic surfactant) creates micelles that keep the lipophilic cinnamoyl group in solution when the aqueous saline is finally added.

  • Per Os (PO) Causality: Oral administration can tolerate suspensions. However, to prevent the compound from rapidly precipitating into unabsorbable aggregates in the acidic environment of the murine stomach, we utilize a suspension in Methylcellulose (MC) with Tween-80. For advanced bioavailability enhancement, lipid-based self-microemulsifying drug delivery systems (SMEDDS) are highly recommended for lipophilic carboxylic acids[2].

Table 1: Quantitative Formulation Parameters for Murine Dosing

ParameterIntravenous (IV) AdministrationPer Os (PO) Oral Administration
Target Concentration 1.0 - 2.0 mg/mL5.0 - 10.0 mg/mL
Vehicle Composition 5% DMSO, 5% Tween-80, 90% Saline0.5% Methylcellulose, 0.1% Tween-80 in H₂O
Max Dosing Volume 5 mL/kg (100 µL per 20g mouse)10 mL/kg (200 µL per 20g mouse)
Preparation Sequence Solubilize in DMSO add Tween slowly add SalineTriturate compound wet with Tween suspend in MC
Self-Validation / QC Must remain a clear solution; use within 2 hours of prep.Must be a homogeneous suspension; vortex immediately before use.

In Vivo Dosing Methodologies

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and align with standard 3[3].

Protocol A: Intravenous (IV) Tail Vein Injection
  • Animal Preparation: Place the mouse under a heat lamp (approx. 30 cm distance) for 3–5 minutes.

    • Causality: Heat induces peripheral vasodilation, expanding the lateral tail veins. This ensures the needle enters the vascular lumen rather than the surrounding subcutaneous tissue.

  • Restraint & Alignment: Secure the mouse in a well-ventilated restrainer. Rotate the tail slightly to align the lateral vein dorsally.

  • Injection: Using a 27G to 30G needle, insert the bevel up at a shallow 10-degree angle. Inject the dose slowly over 10–15 seconds.

    • Causality: A slow push is critical. Rapid bolus administration of DMSO/Tween-80 vehicles can cause acute histamine release and cardiovascular shock, confounding toxicity data.

  • Self-Validation: The injection is valid if the plunger depresses with zero resistance and the vein visibly clears (blanches) ahead of the needle. If resistance is felt or a subcutaneous bleb forms, extravasation has occurred; the animal must be excluded from the PK cohort.

Protocol B: Per Os (PO) Oral Gavage
  • Animal Preparation: Fast the mice for 4–6 hours prior to dosing, providing water ad libitum.

    • Causality: Fasting standardizes gastric emptying times. Food in the stomach unpredictably binds lipophilic drugs, causing massive inter-subject variability in Tmax​ and Cmax​ .

  • Restraint: Immobilize the mouse via the scruff method, ensuring the head and neck are extended in a straight vertical line.

  • Administration: Insert a 20G–22G bulb-tipped gavage needle over the tongue and gently slide it down the esophagus.

  • Self-Validation: The needle must drop into the stomach using only gravity. If the mouse struggles violently, gasps, or if resistance is met, tracheal intubation is likely occurring. Withdraw immediately to prevent fatal aspiration.

Pharmacokinetic (PK) Sampling & Analysis Workflow

To generate a robust concentration-time curve while adhering to the 3Rs (Replacement, Reduction, Refinement), serial tail vein bleeding is preferred over terminal retro-orbital sampling, as it allows for complete PK profiling within a single animal[4].

  • Serial Sampling: Collect 20 µL of blood via tail snip or submandibular puncture at t= 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Plasma Stabilization: Collect blood directly into K₂EDTA-coated microvette tubes and immediately transfer to wet ice.

    • Causality: K₂EDTA chelates calcium to prevent coagulation without interfering with downstream mass spectrometry (unlike heparin). Immediate cooling halts plasma esterase activity, preventing the ex vivo enzymatic cleavage of the 1-CPCA amide/ester bonds.

  • Extraction: Centrifuge at 3,000 x g for 10 minutes at 4°C. Extract the plasma and precipitate proteins using 3 volumes of cold acetonitrile spiked with an internal standard (IS).

PK_Workflow A Dosing (IV/PO) 1-CPCA Administration B Serial Blood Sampling (Submandibular/Tail) A->B Timecourse C Plasma Separation (K2EDTA, 4°C, 3000g) B->C Centrifugation D Protein Precipitation (Acetonitrile + IS) C->D Extraction E LC-MS/MS Analysis (Quantification) D->E Injection

Fig 1. Step-by-step pharmacokinetic sampling and LC-MS/MS analytical workflow for 1-CPCA.

Putative Pharmacodynamics & Mechanistic Pathway

While 1-CPCA is utilized in specialized preclinical models, molecules featuring the cinnamoyl-piperidine scaffold are frequently investigated as target-specific modulators (e.g., efflux pump inhibitors or peptide-binding antagonists). Mechanistically, the lipophilic cinnamoyl tail anchors deep into hydrophobic binding pockets of the target protein, while the piperidine-4-carboxylic acid forms critical electrostatic interactions with surface residues, inducing conformational arrest.

MOA_Pathway Compound 1-CPCA (Cinnamoyl-piperidine) Target Target Protein (Receptor/Efflux Pump) Compound->Target Binds Hydrophobic Pocket Inhibition Conformational Arrest (Steric Blockade) Target->Inhibition Induces Outcome Intracellular Accumulation & Signal Modulation Inhibition->Outcome Results in

Fig 2. Putative mechanism of action for 1-CPCA target binding and downstream modulation.

References

  • NextSDS Chemical Database. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid — Chemical Substance Information.1

  • PubMed / National Institutes of Health. Analysis of the enhanced oral bioavailability of fenofibrate lipid formulations in fasted humans using an in vitro-in silico-in vivo approach.2

  • National Academies Press / NIH. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.3

  • Bentham Open Archives. Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding.4

Sources

Application

Application Note: Advanced NMR Characterization of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Introduction and Analytical Challenges 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly known as N-cinnamoylisonipecotic acid) is a highly versatile building block frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly known as N-cinnamoylisonipecotic acid) is a highly versatile building block frequently utilized in the development of protease-activated receptor antagonists[1] and novel neuroactive therapeutics. However, its structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy presents a classic analytical hurdle: the presence of a tertiary amide bond.

When analyzing this compound, researchers frequently observe severe peak doubling and resonance broadening in both 1 H and 13 C NMR spectra at ambient temperatures. Without a deep understanding of the underlying molecular dynamics, these spectral artifacts are easily mischaracterized as chemical impurities or inseparable diastereomeric mixtures[2]. This application note provides a self-validating, step-by-step protocol to definitively characterize this molecule using 1D, 2D, and Variable Temperature (VT) NMR techniques.

Scientific Integrity & Causality: The Rotamer Phenomenon

To design an effective NMR protocol, we must first understand the causality behind the spectral complexity. In tertiary amides, the delocalization of the nitrogen lone pair into the adjacent carbonyl group imparts significant partial double-bond character to the C–N bond. This electronic effect creates a high energy barrier that severely restricts free rotation[3].

Because the piperidine ring bears a carboxylic acid at the C4 position, the molecule lacks a plane of symmetry perpendicular to the amide bond. Consequently, the restricted rotation traps the molecule in two distinct conformational states (syn and anti rotamers) that interconvert slowly on the NMR timescale at ambient temperature (298 K). The distinct magnetic environments of these rotamers result in the observation of two separate sets of signals[4].

Rotamer_Mechanism Cause1 Tertiary Amide Bond Formation (Cinnamoyl + Piperidine) Cause2 Nitrogen Lone Pair Delocalization (Partial C-N Double Bond) Cause1->Cause2 Effect1 Restricted Bond Rotation (High Energy Barrier) Cause2->Effect1 Effect2 Syn/Anti Conformational Isomers (Stable at Ambient Temp) Effect1->Effect2 Effect3 NMR Peak Doubling (Distinct Chemical Environments) Effect2->Effect3

Logical causality of restricted rotation leading to NMR peak doubling.

Solvent Selection Rationale

While Chloroform-d (CDCl 3​ ) is a standard NMR solvent, its low boiling point (61 °C) restricts the upper temperature limit for VT-NMR[4]. To supply sufficient thermal energy to overcome the C–N rotational barrier, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) (b.p. 189 °C) is the mandatory solvent of choice. It allows safe heating up to 373 K (100 °C) to achieve signal coalescence[2].

Step-by-Step Experimental Methodologies

The following protocol is designed as a self-validating system . By tracking the sample through heating and subsequent cooling, the researcher can definitively prove that peak doubling is due to conformational isomerism rather than chemical degradation.

VT_NMR_Workflow Step1 1. Sample Preparation (15-20 mg in DMSO-d6) Step2 2. Ambient 1D NMR (298 K) (Observe Peak Doubling) Step1->Step2 Step3 3. 2D Correlation (HSQC/HMBC) (Map Rotameric Spin Systems) Step2->Step3 Step4 4. VT-NMR Heating (Up to 373 K) (Overcome Rotational Barrier) Step3->Step4 Step5 5. Signal Coalescence & Cooling (Confirm Reversibility) Step4->Step5

Experimental workflow for characterizing tertiary amide rotamers.

Protocol 1: Sample Preparation & Ambient Acquisition
  • Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of DMSO-d 6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer the solution to a 5 mm precision NMR tube.

  • 1D 1 H NMR (298 K): Acquire at 400 MHz or higher. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and 16–32 scans. Note the complex multiplets between 2.80–4.50 ppm (piperidine ring protons) and the distinct trans-alkene doublets ( J≈15.5 Hz).

  • 1D 13 C NMR (298 K): Acquire at 100 MHz using power-gated decoupling (WALTZ-16). Use a D1 of 2.0 s and a minimum of 1024 scans. Observe the paired signals for the piperidine carbons (e.g., ~45 ppm and ~41 ppm).

Protocol 2: 2D Correlation Spectroscopy

To assign the major and minor rotamers without ambiguity, perform 2D NMR at 298 K:

  • Multiplicity-Edited HSQC: Correlate the doubled proton signals to their respective doubled carbon signals. This confirms that the extra peaks belong to the same molecular framework.

  • HMBC (Optimized for 3JCH​=8 Hz): Verify the linkage between the cinnamoyl group and the piperidine ring. Look for cross-peaks from the alkene protons (H- α , H- β ) and the piperidine equatorial/axial N-CH 2​ protons to the central amide carbonyl carbon (~164.8 ppm).

Protocol 3: Variable Temperature (VT) Validation
  • Calibration: Calibrate the probe temperature using a standard ethylene glycol sample.

  • Heating Sequence: Acquire 1 H spectra at 298 K, 323 K, 343 K, 353 K, and 373 K. Allow exactly 10 minutes of equilibration time at each temperature step before re-tuning, matching, and shimming the probe.

  • Observation: As temperature increases, the exchange rate between the syn and anti rotamers accelerates. At the coalescence temperature (typically ~353 K for this scaffold), the doubled piperidine N-CH 2​ signals will merge into broad singlets, eventually sharpening into single, time-averaged peaks at 373 K[2].

  • Reversibility Check (Critical): Cool the sample back to 298 K and re-acquire the 1 H spectrum. The spectrum must perfectly match the initial ambient acquisition. This proves the structural integrity of the molecule and validates the rotameric hypothesis.

Quantitative Data Summary

The tables below summarize the expected chemical shifts for the major and minor rotamers at ambient temperature.

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO-d 6​ , 298 K)

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationNotes
Carboxylic Acid (OH)~12.30br s1HBroadened by chemical exchange
Aromatic (o-CH)7.65 – 7.75m2HOverlapping multiplets
Aromatic (m, p-CH)7.35 – 7.45m3HOverlapping multiplets
Alkene (H- β )~7.48d ( J≈15.5 Hz)1Htrans-coupling
Alkene (H- α )~7.22d ( J≈15.5 Hz)1Htrans-coupling
Piperidine (N-CH eq)4.35, 4.10br d2HSplit by rotamers (Major/Minor)
Piperidine (N-CH ax)3.15, 2.85br t2HSplit by rotamers (Major/Minor)
Piperidine (CH-COOH)~2.55m1HPartially obscured by DMSO residual peak
Piperidine (CH 2​ )1.45 – 1.95m4HComplex multiplet

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO-d 6​ , 298 K)

Carbon EnvironmentChemical Shift ( δ , ppm)Notes
C=O (Carboxylic Acid)175.5Sharp singlet
C=O (Amide)164.8Broadened at 298 K due to exchange
C- β (Alkene)141.5-
C-Ar (ipso)135.2-
C-Ar (o, m, p)129.5, 128.8, 127.8-
C- α (Alkene)121.0-
Piperidine (N-CH 2​ )45.2 / 44.8, 41.5 / 40.9Doubled (Major/Minor rotamer pairs)
Piperidine (CH-COOH)40.5-
Piperidine (CH 2​ )28.5 / 28.1, 27.8 / 27.4Doubled (Major/Minor rotamer pairs)

References

  • NMR studies of rotamers with multi-substituted amides Journal of Engineering Sciences and Innovation URL
  • Rotamers or Diastereomers?
  • Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1)
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Method

Comprehensive Application Note: In Vitro Evaluation of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Introduction & Scientific Rationale The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-89-2), structurally characterized as a cinnamoyl derivative of isonipecotic acid, belongs to a highly bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (CAS: 147958-89-2), structurally characterized as a cinnamoyl derivative of isonipecotic acid, belongs to a highly bioactive class of cinnamoyl piperidines. Natural and synthetic piperidine amides—such as piperine and piperlongumine derived from Piper species—have been extensively validated for their pleiotropic pharmacological effects, most notably their potent anti-inflammatory and neuroprotective properties [1].

In drug discovery, cinnamoyl piperidines are frequently investigated for their ability to disrupt the TLR4/NF-κB signaling axis in macrophages, thereby halting the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and inflammatory mediators (iNOS, COX-2) [2]. Concurrently, the piperidine-4-carboxylic acid scaffold provides favorable pharmacophores for central nervous system (CNS) targets, including the inhibition of Monoamine Oxidase B (MAO-B) and the mitigation of oxidative stress in neuronal models [3].

This application note provides a self-validating, step-by-step protocol for evaluating the efficacy of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid using two gold-standard in vitro models: RAW 264.7 macrophages (anti-inflammatory assay) and SH-SY5Y neuroblastoma cells (neuroprotection/MAO-B assay).

Physicochemical Properties & Reagent Preparation

  • Chemical Name: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid

  • CAS Number: 147958-89-2

  • Molecular Weight: 259.30 g/mol

  • Formula: C15H17NO3

Stock Solution Preparation

Causality Check: Cinnamoyl piperidines are highly lipophilic. Dimethyl sulfoxide (DMSO) is required for primary solubilization. However, DMSO concentrations exceeding 0.1% (v/v) in cell culture can induce spontaneous differentiation or cytotoxicity, confounding assay readouts.

  • Weigh exactly 2.59 mg of the compound.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mM primary stock .

  • Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent degradation of the α,β-unsaturated carbonyl moiety.

  • Working Dilutions: Dilute the 10 mM stock directly into pre-warmed culture media immediately before the assay to achieve final concentrations of 1, 10, and 50 µM. Ensure final DMSO concentration remains ≤ 0.1%.

Experimental Workflows & Mechanisms

To ensure rigorous scientific integrity, both workflows incorporate a viability counter-screen . A common pitfall in anti-inflammatory screening is misinterpreting compound-induced cytotoxicity as an anti-inflammatory effect (i.e., dead cells do not produce nitric oxide). By coupling functional readouts with metabolic viability assays (MTT or CellTiter-Glo), the protocol becomes a self-validating system.

Workflow cluster_0 Assay 1: Anti-Inflammatory cluster_1 Assay 2: Neuroprotection Stock 10 mM Stock (in DMSO) Dilution Media Dilution (≤0.1% DMSO) Stock->Dilution RAW RAW 264.7 Cells + 1 µg/mL LPS Dilution->RAW SHSY5Y SH-SY5Y Cells + 100 µM H2O2 Dilution->SHSY5Y Griess Griess Assay (NO Quantification) RAW->Griess MTT MTT Assay (Viability Control) RAW->MTT CTG CellTiter-Glo (ATP Viability) SHSY5Y->CTG

Caption: Parallel experimental workflows for anti-inflammatory and neuroprotective evaluations.

Mechanism LPS LPS Stimulus TLR4 TLR4 Complex LPS->TLR4 Binds NFkB NF-κB Translocation TLR4->NFkB MyD88/IRAK Cascade Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB->Genes Transcription Compound 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid Compound->NFkB Inhibits

Caption: Proposed mechanism of action: Inhibition of the TLR4/NF-κB inflammatory signaling axis.

Step-by-Step Methodologies

Protocol A: Anti-Inflammatory Evaluation (RAW 264.7)

Objective: Quantify the suppression of Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production without compromising macrophage viability.

Step 1: Cell Seeding

  • Harvest RAW 264.7 macrophages at 80% confluency.

  • Seed cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow adherence.

Step 2: Compound Pre-treatment & Stimulation

  • Aspirate the culture media.

  • Add 100 µL of fresh media containing the compound at desired concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM).

  • Incubate for 2 hours. Rationale: Pre-treatment allows the compound to permeate the cell and block intracellular signaling kinases prior to receptor activation.

  • Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

Step 3: Griess Assay (NO Quantification)

  • Transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well assay plate.

  • Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Incubate in the dark at room temperature for 10 minutes.

  • Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite ( NaNO2​ ) standard curve.

Step 4: MTT Viability Counter-Screen

  • To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL in PBS).

  • Incubate for 2 hours at 37°C.

  • Aspirate media carefully, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Neuroprotection & Oxidative Stress Assay (SH-SY5Y)

Objective: Assess the compound's ability to protect neuronal cells from H2​O2​ -induced oxidative damage, a proxy for MAO-B-mediated neurotoxicity.

Step 1: Cell Seeding

  • Seed SH-SY5Y cells at 2×104 cells/well in a 96-well opaque-walled plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours.

Step 2: Treatment & Stress Induction

  • Replace media with low-serum media (1% FBS) containing the test compound (1, 10, 50 µM), vehicle (0.1% DMSO), or positive control (Selegiline, 10 µM). Incubate for 24 hours.

  • Induce oxidative stress by adding H2​O2​ to a final concentration of 100 µM. Incubate for exactly 4 hours. Rationale: 4 hours of 100 µM H2​O2​ typically induces ~50% cell death (IC50), providing an optimal dynamic range to observe protective effects.

Step 3: CellTiter-Glo Luminescent Assay

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent (Promega) per well to lyse cells and stabilize the ATP-dependent luciferase reaction.

  • Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Record luminescence. Luminescence is directly proportional to the amount of ATP present, indicating metabolically active, protected cells.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile and acceptance criteria for the assays based on structurally analogous cinnamoyl piperidines [2, 3].

Assay ParameterCell LineTarget / ReadoutExpected IC50 / EC50 RangePositive ControlAcceptance Criteria (Z'-factor)
Anti-Inflammatory RAW 264.7NO Production (Griess)5.0 – 25.0 µMDexamethasone (10 µM)> 0.6
Cytotoxicity Screen RAW 264.7Cell Viability (MTT)> 100 µM (Non-toxic)Triton X-100 (0.1%)> 0.7
Neuroprotection SH-SY5YATP Viability (Luminescence)10.0 – 40.0 µMSelegiline (10 µM)> 0.5
MAO-B Inhibition Cell-FreeAmplex Red Fluorescence1.0 – 15.0 µMSelegiline (1 µM)> 0.7

References

  • Tran, N., et al. "Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Jo, Y., et al. "From Ancient Spice to Advanced Science: Therapeutic, Nutraceutical and Nanotechnological Insights into the Fruits of Piper Longum Linn for Modern Drug Development." Dove Medical Press. Available at:[Link]

  • Wang, Q., et al. "Alkaloids constituents from the fruits of Piper nigrum L. and their anti-inflammation activity." ResearchGate. Available at: [Link]

Application

Formulation strategies for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid drug delivery

Application Note: Formulation Strategies for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid (PPCA) in Preclinical Drug Delivery Executive Summary 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (PPCA), CAS Num...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid (PPCA) in Preclinical Drug Delivery

Executive Summary

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (PPCA), CAS Number 147958-89-2[1], is a lipophilic, weakly acidic small molecule. Structurally, it consists of an isonipecotic acid core conjugated to a cinnamoyl group via an amide linkage. Compounds of this class frequently exhibit pharmacological activity in neurological research, sharing structural homology with positive allosteric modulators (PAMs) of the AMPA receptor (ampakines)[2].

However, the rigid planarity of the cinnamoyl group drives strong π-π stacking in the solid state, resulting in high lattice energy. This thermodynamic barrier, combined with the weak acidity of the carboxylic acid moiety (pKa ~3.73)[3], renders the free acid practically insoluble in aqueous media at physiological pH. This application note details field-proven formulation strategies—specifically in situ meglumine salt formation and cyclodextrin complexation—to overcome these delivery barriers for oral (PO) and intravenous (IV) preclinical dosing.

Physicochemical Profiling & Causality of Formulation Choices

Before selecting a formulation vehicle, it is critical to map the physicochemical boundaries of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of PPCA

ParameterValue / DescriptionImpact on Formulation
Chemical Name 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acidTarget identity[1].
Molecular Weight 259.30 g/mol Favorable for absorption (Lipinski's Rule of 5).
Ionization (pKa) ~3.73 (Carboxylic Acid)Weak acid; unionized and insoluble in gastric pH[3].
Lipophilicity (LogP) ~2.1 (Estimated)High affinity for lipid bilayers; prone to precipitation.
H-Bond Donors/Acceptors 1 / 3Permits targeted salt formation and complexation.
Strategy 1: In Situ Meglumine Salt Formation (PO/IV)

The Causality: Why choose meglumine over a standard sodium salt? Sodium salts of lipophilic carboxylic acids often suffer from the common-ion effect in the gastrointestinal tract or precipitate rapidly as the free acid in the acidic stomach. Meglumine (N-methyl-D-glucamine) has a pKa of ~9.5. The ΔpKa between meglumine and PPCA is >5, which easily satisfies the "Rule of Three" (ΔpKa ≥ 3) required to ensure complete proton transfer and stable salt formation rather than a simple physical mixture. Additionally, the polyhydroxy tail of meglumine provides massive hydration, disrupting the crystalline lattice and enhancing dissolution. This approach has been successfully validated for structurally analogous low-solubility carboxylic acids[4],[5].

Strategy 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (IV/IP)

The Causality: For neuropharmacological studies, rapid systemic exposure is required without the risk of phlebitis or precipitation upon injection. HP-β-CD features a hydrophobic cavity and a hydrophilic exterior. The lipophilic cinnamoyl tail of PPCA spontaneously inserts into the cyclodextrin cavity via hydrophobic interactions, while the polar carboxylic acid remains exposed to the aqueous bulk. HP-β-CD is the gold standard for parenteral formulations of ampakine-like compounds, as demonstrated with CX717 and CX1763[6],[2].

FormulationLogic API PPCA (Free Acid) Poorly Soluble Eval Physicochemical Profiling API->Eval Salt Salt Formation (Meglumine) Eval->Salt pKa ~4.0 CD Inclusion Complex (HP-β-CD) Eval->CD Lipophilic Tail Lipid Lipid Formulation (SEDDS) Eval->Lipid LogP > 2.0 PO Oral (PO) Delivery High Bioavailability Salt->PO IV IV / IP Delivery Rapid Onset Salt->IV CD->IV Lipid->PO

Logical decision tree for PPCA formulation based on physicochemical properties.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the formulation has succeeded before it is administered to preclinical models.

Protocol A: Preparation of PPCA-Meglumine Salt Solution (10 mg/mL)

Objective: Generate a clear, stable aqueous solution for oral gavage or IV bolus.

  • Stoichiometric Calculation: Weigh exactly 10.0 mg of PPCA free acid (0.0385 mmol). Weigh 8.27 mg of Meglumine (0.0424 mmol), ensuring a 1:1.1 molar ratio (slight excess of base to drive complete ionization).

  • Solvent Addition: Add 0.8 mL of sterile Water for Injection (WFI) to the dry powders.

  • Agitation & Heating: Vortex the suspension for 2 minutes. If the solution remains cloudy, place the vial in a thermomixer at 45°C for 15 minutes. The thermal energy overcomes the activation barrier for lattice dissociation.

  • Volume Adjustment: Once clear, QS (quantum satis) to 1.0 mL with WFI.

  • Self-Validation Checkpoint (Critical):

    • Optical Clarity: Measure the absorbance of the solution at 400 nm using a UV-Vis spectrophotometer. An A400​<0.05 confirms the absence of Tyndall scattering (no colloidal drug particles).

    • pH Verification: The final pH must be between 7.5 and 8.5. If pH < 7.0, incomplete salt formation has occurred, risking precipitation.

Protocol B: Preparation of PPCA / HP-β-CD Inclusion Complex

Objective: Formulate a highly stable IV/IP vehicle utilizing a 10% to 33% w/v HP-β-CD matrix[2],[7].

  • Matrix Preparation: Dissolve 200 mg of HP-β-CD in 0.8 mL of 0.9% normal saline (yielding a ~20% w/v solution).

  • API Addition: Add 5.0 mg of PPCA to the cyclodextrin solution.

  • Co-Solvency & Sonication: Because PPCA is highly crystalline, spontaneous inclusion is slow. Add 50 µL of Ethanol (EtOH) as a bridging co-solvent. Bath sonicate the mixture at 15°C for 45 minutes to drive the cinnamoyl tail into the cyclodextrin cavity.

  • Equilibration: Place on an orbital shaker at 300 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Lyophilization (Optional but Recommended): Freeze the solution at -80°C and lyophilize for 48 hours to remove water and the EtOH bridging solvent.

  • Self-Validation Checkpoint (Critical): Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The complete disappearance of the PPCA melting endotherm (~150-160°C) validates that the drug is fully amorphous and successfully encapsulated within the cyclodextrin cavity.

Workflow Step1 Step 1 Weigh PPCA & HP-β-CD (1:2 Molar) Step2 Step 2 Co-solvent Dissolution (EtOH/Water) Step1->Step2 Step3 Step 3 Sonication & Equilibration (24h) Step2->Step3 Step4 Step 4 Lyophilization (Remove Solvent) Step3->Step4 Step5 Step 5 Reconstitution in 0.9% Saline Step4->Step5

Step-by-step workflow for the preparation of PPCA/HP-β-CD inclusion complexes.

Summary of Formulation Outcomes

Table 2: Comparative Evaluation of PPCA Formulation Strategies

Formulation StrategyPrimary Delivery RouteMechanism of SolubilizationValidation Metric
Free Acid Suspension PO (Not Recommended)None (High lattice energy)High Tyndall scattering; poor bioavailability.
Meglumine Salt PO / IVIonization and lattice disruption via hydrophilic counterion[4]. A400​<0.05 ; pH 7.5 - 8.5.
HP-β-CD Complex IV / IPHydrophobic encapsulation of the cinnamoyl moiety[6].Absence of melting endotherm on DSC.

References

  • Mechanism for Enhanced Absorption of a Solid Dispersion Formulation of LY2300559 Using the Artificial Stomach Duodenum Model. Molecular Pharmaceutics. URL:[Link]

  • Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763. Future Medicinal Chemistry (via PubMed Central). URL:[Link]

  • Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation. Journal of Neurophysiology. URL:[Link]

  • The Development and Characterization of Novel Ionic Liquids Based on Mono- and Dicarboxylates with Meglumine for Drug Solubilizers and Skin Permeation Enhancers. Pharmaceutics (MDPI). URL:[Link]

  • 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid — Chemical Substance Information. NextSDS. URL:[Link]

Sources

Method

Application Note: Comprehensive Solubility Profiling of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Physicochemical Causality & Molecular Behavior To design an effective solubility testing strategy for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid (also known as 1-cinnamoylpiperidine-4-carboxylic acid), one must...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Causality & Molecular Behavior

To design an effective solubility testing strategy for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid (also known as 1-cinnamoylpiperidine-4-carboxylic acid), one must first deconstruct its molecular architecture. As an Application Scientist, analyzing the structural causality behind a molecule's physicochemical properties is the critical first step before entering the laboratory.

  • Abolished Basicity via Acylation: The molecule contains a piperidine ring, which typically presents a basic secondary amine. However, in this compound, the nitrogen is acylated by the cinnamoyl group (3-phenylprop-2-enoyl), forming an amide. Amides are neutral under physiological conditions. Therefore, the basicity of the piperidine ring is completely abolished.

  • Weak Acid Behavior: The sole ionizable center in the physiological pH range (1.2–7.5) is the free carboxylic acid moiety (estimated pKa ~4.0–4.5). This dictates a classic weak acid solubility profile: the compound will remain unionized and practically insoluble in the acidic gastric environment (pH 1.2), but will exhibit exponentially increased solubility in the neutral environment of the small intestine (pH 6.8) due to ionization.

  • Lipophilic Sequestration: The cinnamoyl tail (phenyl ring + alkene) imparts significant lipophilicity. Even when the carboxylic acid is ionized at pH 6.8, the hydrophobic bulk of the molecule may limit absolute aqueous solubility. Consequently, this compound is expected to heavily benefit from micellar solubilization in the presence of physiological surfactants (bile salts and lecithin) found in the gastrointestinal tract[1].

Strategic Solubility Testing Workflow

Solubility is not a single static number; it is highly dependent on the solid state of the API and the method of introduction into the solvent. The workflow below delineates the two primary parallel tracks for evaluating this compound: Kinetic Solubility (driven by solvent-shifting from DMSO, useful for early high-throughput screening) and Thermodynamic Solubility (driven by crystal lattice dissolution, required for late-stage preformulation and regulatory submissions)[2][3].

Workflow API 1-(3-phenylprop-2-enoyl)piperidine- 4-carboxylic Acid Kinetic Kinetic Solubility (Early Discovery) API->Kinetic DMSO Solubilization Thermo Thermodynamic Solubility (Preformulation & BCS) API->Thermo Solid State DMSO 10 mM DMSO Stock Diluted in Buffer Kinetic->DMSO Solid Excess Solid Powder (Shake-Flask Method) Thermo->Solid Nephelometry Turbidimetry / LC-MS (1.5 - 4 h Incubation) DMSO->Nephelometry Standard Standard Buffers (pH 1.2, 4.5, 6.8) Solid->Standard Biorelevant Biorelevant Media (FaSSIF / FeSSIF) Solid->Biorelevant HPLC HPLC-UV / LC-MS (24 - 72 h Equilibrium) Standard->HPLC Biorelevant->HPLC

Workflow for Kinetic vs. Thermodynamic Solubility Testing of the Target Compound.

Self-Validating Experimental Protocols

To generate data that withstands regulatory scrutiny (e.g., FDA or ICH M9 guidelines), the experimental design must be inherently self-validating. The following protocols are engineered to prevent common false-positive/false-negative artifacts associated with weak acids.

Protocol A: Thermodynamic Shake-Flask Method (ICH M9 Compliant)

Expertise & Causality: The shake-flask method proposed by Higuchi and Connors is the gold standard because it fully accounts for the crystal lattice energy of the solid form, unlike DMSO-based kinetic methods which often yield metastable, supersaturated states[4]. Trustworthiness (Self-Validation): Because the compound is a weak acid, its dissolution releases protons ( H+ ) into the medium, which can overwhelm the buffer capacity and artificially lower the final pH. A self-validating protocol must measure the pH after equilibration. If the final pH shifts by >0.05 units, the solubility value must be reported at the shifted pH, not the initial target pH[5].

Step-by-Step Methodology:

  • Media Preparation: Prepare standard USP buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer)[6].

  • Solid Addition: Weigh an amount of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid powder estimated to be 10–30% in excess of its saturation point into glass vials[7]. Causality: Excess solid is mandatory to ensure the thermodynamic equilibrium is driven by the solid state.

  • Agitation: Add 5.0 mL of the respective buffer to each vial. Seal and place in an orbital shaker set to 37 ± 1 °C at 100 rpm.

  • Equilibrium Verification: Sample 100 µL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 rpm for 10 minutes (or filter via 0.22 µm PTFE) to remove undissolved solids.

  • Analysis: Quantify the supernatant concentration via a validated HPLC-UV method. Self-Validation: Equilibrium is confirmed only when the concentration difference between the 48 h and 72 h time points is <5%.

  • Post-Equilibration pH Check: Measure the pH of the remaining slurry in the vial. Record this as the true thermodynamic pH[5].

Protocol B: Biorelevant Media Solubility (FaSSIF & FeSSIF)

Expertise & Causality: Standard aqueous buffers at pH 6.8 often underestimate the in vivo solubility of lipophilic molecules. By utilizing FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), we introduce physiological surfactants (sodium taurocholate and lecithin) that form mixed micelles. These micelles sequester the lipophilic cinnamoyl tail of the compound, bridging the gap between in vitro data and in vivo absorption[1][8].

Step-by-Step Methodology:

  • Buffer Concentrate Preparation: Prepare the blank phosphate/acetate buffers required for FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to standardized protocols[9].

  • Micelle Formation: Dissolve the standardized 3F Powder (containing bile salts and lecithin) into the blank buffers. Stir until the powder is fully dispersed and the solution is clear, indicating successful micelle formation[8][9]. Allow to stand for 2 hours before use.

  • Incubation: Add excess solid compound to 5.0 mL of FaSSIF and FeSSIF. Incubate at 37 ± 1 °C at 100 rpm.

  • Sampling & Quantification: Due to the risk of micelle degradation over prolonged periods, sample at 4, 12, and 24 hours. Centrifuge (do not use standard filters, as micelles may bind to the filter membrane) and quantify via HPLC-UV.

Quantitative Data Synthesis

The tables below summarize the expected physicochemical behavior of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid based on its structural properties and the applied methodologies.

Table 1: Thermodynamic Solubility in Standard Buffers (ICH M9 Framework)

MediumTarget pHExpected Final pH (Post-Equilibration)API Ionization StateExpected Solubility Profile
0.1 N HCl1.21.20Unionized (Neutral)Very Low (< 0.05 mg/mL)
Acetate Buffer4.5~4.40 (Slight acidic drift)~50% Ionized (pKa transition)Low to Moderate
Phosphate Buffer6.8~6.65 (Acidic drift expected)>99% Ionized (Anionic)High (> 1.0 mg/mL)

Table 2: Solubilization Capacity in Biorelevant Media

Biorelevant MediumState SimulatedpHSurfactant Concentration (Bile Salts/Lecithin)Primary Solubilization MechanismExpected Impact vs. Standard Buffer
FaSSGF Fasted Stomach1.60.08 mM / 0.02 mMMinor wettingNegligible increase
FaSSIF Fasted Intestine6.53 mM / 0.75 mMMixed micellar sequestration of cinnamoyl tailModerate increase (3-5x vs pH 6.5 buffer)
FeSSIF Fed Intestine5.015 mM / 3.75 mMHigh-capacity micellar solubilizationSignificant increase (10-20x vs pH 5.0 buffer)

References

  • Handbook of Solubility Data for Pharmaceuticals, 1st Edition - Scribd. 4

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media - Biorelevant.com. 8

  • High Throughput Solubility in Drug Discovery - Scribd. 2

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9) - PMC/NIH. 6

  • Annex 4 - World Health Organization (WHO) Solubility Protocols - WHO.int.10

  • Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media - Dissolutiontech.com. 1

  • Solubility's Role in Drug Absorption - Scribd. 3

  • Effects of experimental conditions on solubility measurements for BCS classification - SciELO. 7

  • Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study - ACS Publications. 9

  • Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs - Regulations.gov. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid Synthesis

Diagnostic Overview Synthesizing 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly referred to as N-cinnamoylisonipecotic acid) via the amidation of isonipecotic acid and cinnamoyl chloride is deceptively ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Synthesizing 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly referred to as N-cinnamoylisonipecotic acid) via the amidation of isonipecotic acid and cinnamoyl chloride is deceptively challenging. While amide coupling is a foundational transformation in medicinal and process chemistry[1], this specific substrate pairing introduces three distinct chemical conflicts:

  • The zwitterionic intractability of the isonipecotic acid starting material.

  • The hydrolytic susceptibility of cinnamoyl chloride in aqueous conditions[2].

  • The electrophilic vulnerability of the cinnamoyl α,β-unsaturated system to side reactions[3].

As an Application Scientist, I have designed this guide to deconstruct the causality behind these failure modes and provide self-validating, high-yield protocols to rescue your synthesis.

Reaction Workflow & Failure Diagnostics

The following logical diagram maps the critical path of the reaction, highlighting the physical and chemical failure nodes that lead to catastrophic yield loss.

SynthesisTroubleshooting Start Isonipecotic Acid + Cinnamoyl Chloride Solubilization Step 1: Solubilization (Base Addition) Start->Solubilization FailSol Error: Zwitterion Insolubility Yield Drop: 40% Solubilization->FailSol Weak Base / Non-polar Solvent Coupling Step 2: Amidation (0-5°C, Vigorous Stirring) Solubilization->Coupling Fully Deprotonated FailHyd Error: Acid Chloride Hydrolysis Yield Drop: 30% Coupling->FailHyd Excess H2O / Poor Mixing FailMich Error: Michael Addition Yield Drop: 15% Coupling->FailMich High Temp / Prolonged Time Workup Step 3: Aqueous Workup (Acidify to pH 2) Coupling->Workup Amide Bond Formed FailWorkup Error: Product Lost in Aqueous Yield Drop: 50% Workup->FailWorkup pH > 4 (Carboxylate Salt) Success Target Product: N-cinnamoylisonipecotic acid (High Yield) Workup->Success pH 2 Extraction (EtOAc)

Reaction workflow and critical failure points in N-cinnamoylisonipecotic acid synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My starting material (isonipecotic acid) forms a stubborn suspension in DCM/THF. Why won't it dissolve, and how does this affect yield? Causality: Isonipecotic acid (piperidine-4-carboxylic acid) exists as a zwitterion (an inner salt) at neutral pH. The charged ammonium and carboxylate groups create a rigid crystal lattice that is entirely insoluble in standard non-polar or weakly polar organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the amine is not fully dissolved and free-based, the nucleophilic attack on the acid chloride cannot occur, stalling the reaction. Solution: You must disrupt the zwitterionic state. Use Schotten-Baumann conditions (aqueous NaOH biphasic system) to fully deprotonate both the carboxylic acid and the secondary amine, rendering it soluble in water as a sodium salt[1]. For anhydrous conditions, use a highly polar aprotic solvent (DMF) with a strong organic base (DIPEA) and sonicate prior to adding the electrophile.

Q2: I am observing a massive byproduct spot on my TLC (UV-active, Ninhydrin-negative). My isolated yield is under 30%. What is happening? Causality: You are likely observing cinnamic acid, the hydrolysis product of cinnamoyl chloride. Under Schotten-Baumann conditions, the aqueous base acts as a competing nucleophile. If the biphasic mixing is inadequate or the temperature exceeds 5 °C, the rate of acid chloride hydrolysis outpaces the rate of amidation[2]. Solution: Ensure vigorous mechanical stirring (>800 rpm) to maximize the interfacial surface area between the organic and aqueous layers. Add the cinnamoyl chloride dropwise as a solution in THF at 0 °C to strictly control the local concentration and thermal kinetics.

Q3: LC-MS analysis of my crude mixture shows a +147 m/z impurity relative to my target mass. What is this side reaction? Causality: This mass shift corresponds to the addition of a second isonipecotic acid molecule. The cinnamoyl group contains an α,β-unsaturated double bond, which is a classic Michael acceptor. In the presence of excess free amine and extended reaction times (or elevated temperatures), the secondary amine of isonipecotic acid can undergo a conjugate Michael addition into the double bond of your newly formed product[3]. Solution: Maintain strict stoichiometry (1.05 equivalents of cinnamoyl chloride to 1.0 equivalent of isonipecotic acid). Quench the reaction immediately upon consumption of the starting material (typically 1–2 hours at 0–5 °C).

Q4: The reaction went to completion by LC-MS, but after aqueous workup, my organic layer contains almost no product. Where did it go? Causality: Your target molecule, 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid, contains a free carboxylic acid moiety. At a basic or neutral pH, it exists as a highly water-soluble carboxylate salt and will remain entirely in the aqueous layer during extraction. Solution: You must heavily acidify the aqueous layer to pH 2 using 2N HCl before extraction. This protonates the carboxylic acid, neutralizing the molecule and driving it into the organic phase.

Quantitative Data: Yield Optimization Matrix

To optimize your workflow, compare the historical performance of three standard amidation strategies applied to this specific molecule.

Synthesis StrategyReagents / Solvent SystemPrimary Failure ModeTypical Yield
Standard Anhydrous DCM, TEA, Cinnamoyl ChlorideZwitterion insolubility; unreacted starting material.20 - 35%
Schotten-Baumann H₂O/THF, NaOH, Cinnamoyl ChlorideAcid chloride hydrolysis; requires strict temp control.65 - 75%
Anhydrous Coupling DMF, DIPEA, EDCI/HOBt, Cinnamic AcidDifficult byproduct removal (urea derivatives).85 - 95%

Self-Validating Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Cost-Effective Scale-up)

This protocol utilizes a biphasic system to overcome zwitterion insolubility while mitigating acid chloride hydrolysis.

  • Zwitterion Disruption: Dissolve isonipecotic acid (1.0 eq, 10 mmol) in 15 mL of 2N aqueous NaOH in a round-bottom flask.

    • Self-Validation Check: Visually inspect the solution. It must be completely transparent. Any turbidity indicates incomplete zwitterion disruption; add NaOH dropwise until clear.

  • Solvent Biphasis: Add 15 mL of THF to the flask. Cool the biphasic mixture to 0–5 °C using an ice-water bath. Initiate vigorous mechanical stirring (≥800 rpm).

  • Electrophile Addition: Dissolve cinnamoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C to prevent Michael addition and hydrolysis[2].

  • Reaction Monitoring: Stir for 1.5 hours at 0 °C.

  • pH-Directed Workup (Critical): Transfer the mixture to a separatory funnel. Wash the basic aqueous layer once with diethyl ether (20 mL) to remove unreacted cinnamoyl chloride and non-polar impurities. Discard the ether layer.

  • Product Isolation: Carefully acidify the aqueous layer to pH 2 using cold 2N HCl.

    • Self-Validation Check: A white precipitate (the target carboxylic acid) should immediately crash out of the solution.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous EDCI/HOBt Coupling (Maximum Yield & Purity)

Use this protocol if you wish to avoid acid chlorides entirely and bypass hydrolysis issues.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve cinnamic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add EDCI-HCl (1.2 eq) and stir for 30 minutes to form the active ester.

  • Amine Preparation: In a separate vial, suspend isonipecotic acid (1.1 eq) in DMF and add DIPEA (3.0 eq). Sonicate for 5 minutes until a homogeneous solution is achieved.

  • Coupling: Add the amine solution dropwise to the pre-activated ester at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with Ethyl Acetate and wash with 1N HCl (to remove DIPEA and unreacted amine), followed by water and brine.

    • Self-Validation Check: Spot the aqueous wash on TLC and stain with Bromocresol Green. A yellow spot indicates your target product is bleeding into the aqueous phase; ensure the aqueous pH remains strictly acidic during the wash.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications. URL:[Link]

  • Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides a causality-driven, field-proven approach to troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) retention time and peak shape for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid .

Core Principles & Mechanistic Insights

To optimize the chromatography of any molecule, we must first deconstruct its chemical anatomy. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid consists of two dominant structural features:

  • A lipophilic cinnamoyl-piperidine core: This provides strong UV absorbance (due to the conjugated pi-system) and dictates the primary hydrophobic partitioning into a reversed-phase (RP) stationary phase like C18.

  • A terminal carboxylic acid moiety: With an estimated pKa of ~4.5, this functional group is the primary culprit for retention instability. Note that the nitrogen in the piperidine ring is locked in an amide bond, rendering it non-basic and chromatographically neutral.

The Causality of Retention and Peak Tailing

In reversed-phase HPLC, the ionization state of the carboxylic acid dictates its polarity and, consequently, its retention behavior.

  • When pH > 4.5 (Deprotonated State): The carboxylic acid ionizes into a highly polar carboxylate anion (COO⁻). This drastically reduces hydrophobic retention, causing the molecule to elute near the void volume. Furthermore, the negatively charged analyte undergoes secondary ion-exchange interactions with ionized residual silanols (-Si-O⁻) on the silica matrix, leading to severe peak tailing and peak broadening (1)[1]. Mechanistic studies confirm that these carboxylic acid-silanophilic interactions are the primary driver of asymmetry in RP-HPLC (2)[2].

  • When pH < 2.5 (Protonated State): Adjusting the mobile phase pH to be at least 2 units below the analyte's pKa ensures the molecule is fully protonated (COOH) (3)[3]. This neutral state maximizes hydrophobic partitioning into the C18 phase, ensuring stable retention times and sharp, symmetrical peaks.

Troubleshooting Guide & FAQs

Q1: Why is the retention time of my compound shifting unpredictably between consecutive runs? A: Retention time drift for carboxylic acids is almost always a symptom of inadequate buffering capacity or an unstable mobile phase pH near the molecule's pKa. If your mobile phase pH is ~4.5, microscopic local pH fluctuations during the gradient will cause the molecule to toggle unpredictably between its protonated and deprotonated states, altering its affinity for the stationary phase (4)[5]. Actionable Fix: Buffer the mobile phase at pH 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to lock the molecule in a single thermodynamic state.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0) even on a new C18 column. How do I fix this? A: Even in modern, high-purity end-capped columns, residual silanols can become ionized and interact with polar analytes, causing peak tailing (3)[3]. Actionable Fix: Lowering the pH to < 3.0 protonates both your analyte and the residual silanols, neutralizing the secondary interaction. If tailing persists, switch to a polar-embedded C18 column, which creates a localized hydration layer that shields residual silanols.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier for this specific molecule? A: The cinnamoyl group provides significant pi-pi character. Methanol, being a protic solvent, can participate in hydrogen bonding with the carboxylic acid and the amide carbonyl, offering different selectivity. Acetonitrile is aprotic, has lower viscosity (resulting in lower backpressure), and generally provides sharper peaks for lipophilic amides. Actionable Fix: Start with Acetonitrile for maximum efficiency. If you encounter co-eluting matrix impurities, switch to Methanol to exploit alternative hydrogen-bonding selectivity.

Mandatory Visualization: Optimization Workflow

Below is the logical workflow mapping the causality between mobile phase pH, the ionization state of the molecule, and the resulting chromatographic outcome.

HPLC_Optimization Start Analyze 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid Check_pH Evaluate Mobile Phase pH Start->Check_pH pH_High pH > 4.5 (Carboxylate Anion COO-) Check_pH->pH_High Unbuffered (pH ~7) pH_Low pH < 2.5 (Protonated Acid COOH) Check_pH->pH_Low Acidic Buffer Added Outcome_High Poor Retention & Severe Peak Tailing pH_High->Outcome_High Secondary Silanol Interactions Outcome_Low Strong Hydrophobic Retention & Sharp Symmetrical Peak pH_Low->Outcome_Low Primary C18 Partitioning Action_High Troubleshoot: Add 0.1% TFA or Formic Acid Outcome_High->Action_High Action_Low Optimize Gradient: MeCN / H2O Outcome_Low->Action_Low Action_High->pH_Low pH Corrected

Logical workflow for optimizing HPLC retention based on carboxylic acid ionization state.

Quantitative Data Presentation

The table below summarizes the expected quantitative impact of mobile phase pH on the chromatographic parameters of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid.

Chromatographic ParameterCondition A: Unbuffered Water (pH ~7.0)Condition B: 0.1% Formic Acid (pH ~2.7)Condition C: 0.1% TFA (pH ~2.0)
Analyte Ionization State Fully Deprotonated (COO⁻)Partially/Fully ProtonatedFully Protonated (COOH)
Retention Factor (k') < 1.0 (Elutes near void volume)3.0 - 5.0 (Moderate)4.0 - 6.0 (Strong Retention)
Peak Asymmetry (As) > 2.0 (Severe Tailing)1.2 - 1.5 (Slight Tailing)0.9 - 1.1 (Highly Symmetrical)
Secondary Interactions High (Silanophilic ion-exchange)LowSuppressed (Ion-pairing effect)
Theoretical Plates (N) Low (< 5,000)Moderate (~10,000)High (> 15,000)

Experimental Protocols: Self-Validating System

To ensure trustworthiness, do not blindly apply a method. Use the following Self-Validating Protocol to empirically prove that protonation is the causal factor behind your retention optimization.

Step 1: Mobile Phase Preparation
  • Aqueous Phase A (Buffered): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly. The resulting pH will be ~2.0.

  • Organic Phase B (Buffered): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Control Phase A (Unbuffered): Ultra-pure water only (pH ~7.0).

Step 2: Sample Preparation
  • Dissolve 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid in a 50:50 mixture of Water:Acetonitrile to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Method Setup
  • Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer).

  • Detection: UV at 254 nm and 280 nm (targeting the cinnamoyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 15.0 min: 5% to 95% B (Linear ramp)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 18.1 min: 95% to 5% B

    • 18.1 - 25.0 min: 5% B (Re-equilibration)

Step 4: The Causality Check (Self-Validation Execution)
  • Run 1 (The Control): Inject 10 µL of the sample using the Control Phase A (Unbuffered) and unbuffered Acetonitrile as Phase B. Record the retention time (tR) and Asymmetry factor (As).

  • Run 2 (The Optimized State): Flush the system, equilibrate the column with the Buffered Phase A and B (0.1% TFA) for 15 column volumes. Inject 10 µL of the sample. Record tR and As.

Step 5: Data Interpretation
  • Validation: If Run 1 yields an early-eluting, tailing peak, and Run 2 yields a strongly retained, sharp peak (As ≈ 1.0), the protocol has self-validated. You have successfully proven that suppressing the ionization of the carboxylic acid is the causal mechanism for optimizing this separation.

References

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography Source: Semantic Scholar URL:[Link]

  • HPLC Troubleshooting Guide Source: University of Pittsburgh (pitt.edu) / lcms.cz URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chemical Impurities in 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid Samples

Welcome to the technical support center for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this compound. By understanding the potential impurities and their origins, you can ensure the integrity and reliability of your experimental results.

Introduction: The Criticality of Purity

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is a molecule of interest in pharmaceutical research, combining the structural features of cinnamic acid and a piperidine carboxylic acid moiety. The purity of this compound is paramount, as even minor impurities can significantly impact biological activity, toxicity, and pharmacokinetic profiles. This guide provides a structured approach to identifying and eliminating common impurities, ensuring the high quality required for downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with your samples of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Presence of Starting Materials in the Final Product

Question: My post-reaction analysis (TLC, HPLC, NMR) indicates the presence of unreacted piperidine-4-carboxylic acid and/or cinnamic acid/cinnamoyl chloride. What went wrong?

Answer: The persistence of starting materials is a common issue in amide synthesis and typically points to incomplete reaction or suboptimal reaction conditions.

Causality and Troubleshooting:

  • Inefficient Amide Coupling: The formation of the amide bond between the piperidine nitrogen and the cinnamoyl carbonyl is the key reaction. If this reaction is incomplete, you will observe residual starting materials.

    • Solution: Ensure you are using an appropriate coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), to activate the carboxylic acid of cinnamic acid for efficient reaction with the piperidine amine.[1][2] If using cinnamoyl chloride, ensure it is of high purity and added slowly to the reaction mixture containing piperidine-4-carboxylic acid and a base (like triethylamine) to neutralize the HCl byproduct.[3][4]

  • Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material.

    • Solution: Carefully check the stoichiometry of your reaction. A slight excess (1.1-1.2 equivalents) of the amine component (piperidine-4-carboxylic acid) can sometimes be used to ensure the complete consumption of the more valuable or reactive acylating agent.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can result in an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5] If the reaction has stalled, consider extending the reaction time or gently heating the mixture, while being mindful of potential side reactions at elevated temperatures.

Issue 2: Unexpected Peaks in HPLC Analysis

Question: My HPLC chromatogram shows unexpected peaks that do not correspond to the starting materials or the desired product. What could these be?

Answer: Unexpected peaks often correspond to side-products from the reaction or degradation of the product.

Causality and Troubleshooting:

  • Hydrolysis of Cinnamoyl Chloride: If you are using cinnamoyl chloride as a starting material, it can readily react with any residual water to form cinnamic acid.[6]

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

  • Byproducts from Coupling Reagents: If you are using a coupling agent like EDC, a water-soluble urea byproduct is formed.[1]

    • Solution: This can typically be removed during the aqueous workup. Perform multiple extractions with an appropriate organic solvent and wash the organic layer with dilute acid and brine to remove water-soluble byproducts.

  • Chromatographic Artifacts: For piperidine derivatives, especially free bases or acids, peak splitting or tailing can occur in HPLC.[7]

    • Solution: This may be due to interactions with the stationary phase or differential ionization. Try adjusting the pH of the mobile phase by adding a buffer or increasing the concentration of an acid modifier like trifluoroacetic acid (TFA).[7]

Frequently Asked Questions (FAQs)

Q1: My purified 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is a white solid, but it has started to turn yellow over time. Why is this happening and how can I prevent it?

A1: The yellowing of your compound is likely due to the oxidative degradation of the cinnamoyl moiety. Cinnamic acid derivatives can be susceptible to oxidation, which is often accelerated by exposure to light and air. To prevent this, store your purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer).

Q2: I am having trouble purifying my product. Simple recrystallization is not removing all the impurities. What should I try next?

A2: If recrystallization is insufficient, you should consider a more robust purification technique like column chromatography or a targeted extraction procedure.

  • Column Chromatography: Use silica gel as the stationary phase and a solvent system with a gradient of polarity (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol).[8][9] Monitor the fractions by TLC to isolate the pure product.

  • Acid-Base Extraction: Since your product contains both a carboxylic acid and a basic piperidine nitrogen, it is amphoteric. However, you can exploit the basicity of the piperidine nitrogen for purification. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent.[10]

Q3: How can I confirm the structure of my final product and identify any unknown impurities?

A3: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the cinnamoyl group, the vinyl protons of the double bond, and the protons of the piperidine ring. The coupling constant between the vinyl protons can confirm the trans stereochemistry of the double bond.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Will provide the molecular weight of your compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly powerful for identifying impurities by separating them chromatographically and then determining their molecular weights.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide carbonyl (C=O) stretch, the C=C double bond stretch, and the N-H and O-H stretches.

Q4: What are the typical storage conditions for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid to ensure its long-term stability?

A4: To ensure long-term stability, the compound should be stored as a solid in a cool, dark, and dry place. An amber vial is recommended to protect it from light. For maximum stability, storing under an inert atmosphere (nitrogen or argon) in a freezer is ideal.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method provides a starting point for the analysis of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid. Optimization may be required based on your specific HPLC system and the impurity profile of your sample. This protocol is adapted from a method for a similar cinnamyl-piperazine derivative.[11]

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to initial conditions over 1 minute and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities from your basic product.[10]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (which now contains your protonated product) into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the product.

  • Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any trapped non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the pH is >10. Your product should precipitate out or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Workflow for Impurity Identification and Resolution

G cluster_0 Impurity Detected cluster_1 Identification cluster_2 Resolution Impurity_Detected Impurity Detected in Sample (TLC, HPLC, NMR) Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Starting_Material Starting Material? Identify_Impurity->Starting_Material Side_Product Side Product? Identify_Impurity->Side_Product Degradation_Product Degradation Product? Identify_Impurity->Degradation_Product Optimize_Reaction Optimize Reaction (Stoichiometry, Time, Temp) Starting_Material->Optimize_Reaction Yes Purification Purification (Chromatography, Extraction) Side_Product->Purification Yes Storage Modify Storage (Inert atm, Low Temp) Degradation_Product->Storage Yes Pure_Product Pure Product Optimize_Reaction->Pure_Product Purification->Pure_Product Storage->Pure_Product

Caption: Logical workflow for identifying and resolving impurities.

References

  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • BenchChem. (2025). Purification techniques for Piperidine-1-carbonyl azide.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • G. Singh, et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Biosciences Biotechnology Research Asia. (2022).
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • MilliporeSigma. Piperidine-4-carboxylic acid.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)
  • M. A. Al-Amiery, et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Scientific Reports.
  • International Journal of Creative Research Thoughts. (2024).
  • ACS Omega. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • ResearchGate. (2023). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors.
  • BOC Sciences. Piperidine Impurities.
  • T. Oishi, et al. (1962). The SYnthesis of Cinnamoyl Chloride. Journal of the Japan Oil Chemists' Society.
  • White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • BenchChem. (2025). Application Note: HPLC Analysis of N-Butyryl-N'-cinnamyl-piperazine.
  • Forensic Science International. (2012).
  • Organic Syntheses. 1-phenylpiperidine.
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • IU Indianapolis ScholarWorks. (2014).
  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

Sources

Optimization

Technical Support Center: LC-MS Optimization for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Overview & Chemical Context 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (C15H17NO3, MW: ~259.3 g/mol ) is characterized by a cinnamoyl group linked via an amide bond to a piperidine ring, terminating in a carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (C15H17NO3, MW: ~259.3 g/mol ) is characterized by a cinnamoyl group linked via an amide bond to a piperidine ring, terminating in a carboxylic acid. Because the amide nitrogen is non-basic, the primary ionizable moiety is the carboxylic acid (pKa ~4.5). Consequently, Negative Electrospray Ionization (ESI-) is the most efficient mode for detection, yielding the [M-H]- ion at m/z 258.1.

However, ESI- is notoriously susceptible to high chemical background noise, solvent clustering, and matrix suppression[1][2]. This technical guide provides field-proven, self-validating troubleshooting steps to isolate and eliminate background noise during the analysis of this specific compound.

Diagnostic Workflows

DiagnosticTree Start High Background Noise Detected in LC-MS Bypass Bypass LC Column Inject Mobile Phase Directly Start->Bypass Decision Does Noise Persist? Bypass->Decision SourceMS MS/Ion Source Issue (Contamination, Gas Purity) Decision->SourceMS Yes SourceLC LC System/Column Issue (Column Bleed, Carryover) Decision->SourceLC No CleanSource Execute Protocol 1: Clean ESI Source & Check N2 SourceMS->CleanSource FlushLC Execute Protocol 1: Flush LC System & Wash Column SourceLC->FlushLC

Diagnostic Decision Tree for LC-MS Background Noise Isolation.

Ionization Analyte 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic acid ESI Negative ESI Source (High Voltage & Heat) Analyte->ESI Deprotonation Deprotonation [M-H]- (m/z 258.1) ESI->Deprotonation Optimal pH (NH4OH) Interference Formate/Acetate Cluster Formation ESI->Interference Excess Acid/Salt

ESI- Ionization Logic and Competing Cluster Formation.

Troubleshooting FAQs

Q1: I am observing a persistently high baseline noise (>10^5 counts) across the entire gradient in negative ESI mode. What is causing this, and how can I fix it?

  • Causality: High continuous baseline noise in negative mode is almost always chemical noise originating from the mobile phase. When analyzing carboxylic acids, analysts often default to ammonium acetate or ammonium formate buffers. In negative ESI, these additives cluster with neutral acid molecules in the gas phase (e.g., forming [CH3COO(CH3COOH)n]-), creating a dense background up to m/z 500 that severely degrades the signal-to-noise (S/N) ratio[2][3].

  • Solution:

    • Reduce Additive Concentration: Lower ammonium acetate/formate to 1-2 mM instead of the typical 10 mM[4].

    • Switch Modifiers: Replace acetate with a weak base like 0.01% Ammonium Hydroxide (NH4OH) or 1 mM Ammonium Fluoride. This promotes the deprotonation of the carboxylic acid to [M-H]- without forming heavy cluster ions[1].

Q2: My target analyte peak (m/z 258.1) is drowned out by a massive noise spike eluting specifically during the high-organic wash phase (e.g., 95% Acetonitrile). Why?

  • Causality: This is a classic symptom of column bleed or lipophilic system contamination. Contaminants from pump seals, mobile phase filters, or sample matrices strongly retain on the C18 column during the aqueous phase. When the gradient reaches >90% organic, these trapped contaminants elute simultaneously, causing a baseline "hump" and severe ion suppression[5].

  • Solution:

    • Divert Valve Utilization: Program the MS divert valve to send the first 1 minute (void volume) and the high-organic wash phase to waste, preventing contaminants from entering the ESI source[6].

    • System Decontamination: Execute the "Steam Cleaning" protocol (see Protocol 1) to volatilize deposited lipids and plasticizers[7].

Q3: The baseline noise is low, but the signal for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is extremely weak. Is this a noise issue or a signal issue?

  • Causality: This indicates ion suppression (a matrix effect) or poor droplet desolvation. Co-eluting endogenous compounds (like phospholipids) compete for charge at the surface of the ESI droplets. Because negative ions require highly efficient droplet evaporation to eject [M-H]-, heavy matrix components prevent the analyte from reaching the gas phase[1][4].

  • Solution:

    • Optimize Source Parameters: Increase the drying gas temperature and flow rate to enhance desolvation[1].

    • Improve Sample Prep: Switch from simple protein precipitation to Solid Phase Extraction (SPE) to remove competing phospholipids.

Self-Validating Experimental Protocols

Protocol 1: LC-MS System Decontamination and "Steam Cleaning"
  • Purpose: To eliminate accumulated lipophilic contaminants and salt deposits from the ESI source and LC fluidics[7].

  • Step-by-Step Methodology:

    • Column Bypass: Remove the analytical C18 column and replace it with a zero-dead-volume union.

    • LC Flush: Flush the LC system with 50:50 Water:Methanol containing 0.1% Formic acid at 0.5 mL/min for 30 minutes, followed by 100% Isopropanol for 30 minutes to dissolve lipids and plasticizers.

    • MS Steam Cleaning: Reconnect the MS. Set the LC flow to 0.5 mL/min (using 50:50 LC-MS grade Water:Methanol). Set MS parameters to maximum safe thermal limits: Drying gas to 13 L/min, drying gas temperature to 350°C, and nebulizer pressure to 60 psi[7]. Leave running for 4-8 hours (or overnight).

    • Self-Validation: Monitor the Total Ion Chromatogram (TIC) in scan mode. A successful cleaning is validated when the TIC background drops below 200,000 counts[7].

Protocol 2: Mobile Phase Optimization for Carboxylic Acids
  • Purpose: Maximize deprotonation of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid while minimizing chemical background noise.

  • Step-by-Step Methodology:

    • Prepare Mobile Phase A: Ultrapure LC-MS grade water with 1 mM Ammonium Fluoride (NH4F). (Mechanism: Fluoride acts as a strong gas-phase base, exceptionally efficient at abstracting protons from carboxylic acids without clustering).

    • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

    • Equilibration: Flush the column with 10 column volumes of the new mobile phase to remove residual acetate/formate.

    • Self-Validation: Inject a 10 ng/mL standard of the analyte. Compare the S/N ratio of the [M-H]- peak against a previous run utilizing acetate. The S/N should improve by at least 3-fold due to the elimination of background cluster ions.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Additives on ESI- Background Noise and S/N Ratio (Note: Data reflects typical responses for carboxylic acid derivatives in negative mode)

Mobile Phase AdditiveTypical Baseline Noise (TIC Counts)Analyte Ionization EfficiencyOverall S/N ImpactRecommendation for ESI-
0.1% Formic Acid Moderate (~5 x 10^4)Low (Suppresses deprotonation)PoorAvoid
10 mM Ammonium Acetate Very High (>10^5)ModeratePoor (High cluster noise)Avoid[3]
0.01% Ammonium Hydroxide Low (~2 x 10^4)HighGoodRecommended
1 mM Ammonium Fluoride Very Low (<10^4)Very HighExcellentHighly Recommended

Sources

Reference Data & Comparative Studies

Validation

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid vs isonipecotic acid derivatives

Comparative Neuropharmacology: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid vs. Standard Isonipecotic Acid Derivatives As a Senior Application Scientist specializing in neuropharmacology and drug design, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Neuropharmacology: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid vs. Standard Isonipecotic Acid Derivatives

As a Senior Application Scientist specializing in neuropharmacology and drug design, I frequently evaluate how structural modifications to endogenous neurotransmitter analogs dictate their pharmacokinetic and pharmacodynamic fates. The transition from simple, hydrophilic receptor agonists to complex, lipophilic transporter inhibitors is a cornerstone of modern central nervous system (CNS) drug development.

This guide provides an in-depth comparative analysis between the foundational compound Isonipecotic Acid (piperidine-4-carboxylic acid) and its advanced N-substituted derivative, 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (also known as N-cinnamoyl isonipecotic acid, CAS 147958-89-2). By examining their mechanistic divergence, we can understand how targeted chemical substitutions shift a molecule's profile from direct receptor agonism to transport and enzymatic modulation.

Mechanistic Divergence: From Receptor Agonism to Pleiotropic Inhibition

Isonipecotic Acid (Native) Isonipecotic acid is a conformationally constrained analog of γ-aminobutyric acid (GABA). It functions primarily as a moderately potent GABA_A receptor partial agonist[1]. In vitro studies demonstrate that it competitively inhibits [3H]GABA binding to rat brain synaptosomal membranes with an IC50 of approximately 0.33 µM (330 nM)[2]. However, its therapeutic utility is severely bottlenecked by a highly hydrophilic profile (LogP ≈ -0.08), which renders it unable to cross the blood-brain barrier (BBB)[1]. Furthermore, direct GABA_A agonism requires a free basic amine to anchor into the receptor's orthosteric binding pocket.

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid (N-Cinnamoyl Derivative) To overcome BBB impermeability and alter the target profile, researchers utilize N-substitution. By conjugating a lipophilic cinnamoyl group (3-phenylprop-2-enoyl) to the piperidine nitrogen, the molecule's LogP is significantly increased. This modification abolishes direct GABA_A receptor agonism—as the critical free amine is now masked by an amide bond—but introduces new pharmacological properties. Cinnamoyl-piperidine derivatives (such as the anti-epileptic drug ilepcimide and natural piperine) are well-documented inhibitors of metabolic enzymes (e.g., Acetylcholinesterase, CYP450) and neurotransmitter transporters[3][4]. In the context of isonipecotic acid, this N-substitution mirrors the rational design of drugs like Tiagabine, shifting the molecule's affinity toward GABA Transporter-1 (GAT-1) inhibition.

MechanisticPathways GABA Endogenous GABA GABAA GABA_A Receptor Partial Agonism GABA->GABAA Full Agonist Iso Isonipecotic Acid (Free Amine) Iso->GABAA Partial Agonist (IC50 ~0.33 µM) CinIso 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid GAT1 GAT-1 Transporter Inhibition CinIso->GAT1 Uptake Blockade Metab Metabolic Enzymes (e.g., AChE, CYP450) CinIso->Metab Pleiotropic Modulator

Mechanistic divergence of isonipecotic acid vs. its N-cinnamoyl derivative in GABAergic signaling.

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and pharmacological parameters between the native acid, its cinnamoyl derivative, and a reference standard (Nipecotic Acid).

ParameterIsonipecotic Acid1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic AcidNipecotic Acid (Reference)
Primary Target GABA_A ReceptorGAT-1 / Metabolic EnzymesGAT-1 Transporter
Mechanism Partial AgonistUptake / Enzyme InhibitorCompetitive Inhibitor
GABA_A Binding (IC50) ~0.33 µM[2]>100 µM (Inactive)>100 µM
GABA Uptake (IC50) Weak / InactiveModerate to High~1.5 µM
LogP (Lipophilicity) -0.08 (Hydrophilic)~2.5 (Highly Lipophilic)-0.15
BBB Permeability Poor[1]HighPoor

Self-Validating Experimental Methodologies

To objectively validate the shift from receptor agonism to transporter inhibition, a dual-assay screening protocol is required. As an application scientist, I emphasize that protocols must be self-validating; they must include internal controls that account for metabolic degradation and non-specific binding.

Protocol A: Radioligand Binding Assay ([3H]GABA Displacement)

This assay confirms the loss of direct GABA_A receptor affinity in the N-cinnamoyl derivative.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes. Causality: Repeated washing and centrifugation remove endogenous GABA, which would otherwise competitively mask the binding of the radioligand.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM[3H]GABA and varying concentrations (0.1 nM to 100 µM) of either Isonipecotic Acid or the N-cinnamoyl derivative.

  • Validation Control: Define non-specific binding (NSB) using 100 µM unlabeled (cold) GABA. Causality: This ensures the scintillation counts reflect true receptor-specific binding rather than radioligand sticking nonspecifically to the plastic or lipid membranes.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

Protocol B: Synaptosomal [3H]GABA Uptake Inhibition Assay

This assay evaluates the efficacy of the N-cinnamoyl derivative as a GAT-1 inhibitor.

  • Synaptosome Isolation: Prepare P2 synaptosomal fractions from rat cerebral cortex using sucrose density gradient centrifugation. Causality: We utilize intact synaptosomes rather than artificial expression systems because they preserve the native lipid microenvironment and electrochemical gradients required for functional GAT-1 kinetics.

  • Metabolic Inhibition (Critical Step): Pre-incubate synaptosomes with 10 µM Aminooxyacetic acid (AOAA). Causality: AOAA inhibits GABA transaminase. Without it, internalized [3H]GABA would be rapidly metabolized, artificially lowering the apparent uptake counts and skewing the IC50 data.

  • Compound Addition: Add test compounds (10^-9 to 10^-4 M) and incubate for 10 minutes at 37°C. Use Nipecotic Acid as a positive control.

  • Tracer Addition: Initiate uptake by adding 50 nM [3H]GABA. Incubate for exactly 3 minutes to capture the linear phase of transport.

  • Termination: Quench the reaction with ice-cold assay buffer containing 1 mM unlabeled GABA, followed by rapid filtration and scintillation counting.

Workflow Prep Rat Cortical Synaptosome Prep Incubate Incubate with Test Compounds Prep->Incubate Tracer Add [3H]GABA Tracer Incubate->Tracer Filter Rapid Vacuum Filtration Tracer->Filter Count Liquid Scintillation Counting Filter->Count

Step-by-step workflow for the synaptosomal [3H]GABA uptake inhibition assay.

Conclusion & Translational Outlook

The structural evolution from Isonipecotic Acid to 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid perfectly illustrates the principles of rational neuropharmacological design. While native isonipecotic acid is an excellent tool compound for probing GABA_A receptor mechanics in vitro[1][2], its lack of BBB permeability halts its clinical progression.

By appending a cinnamoyl moiety—a structural motif shared with known neuroactive and anti-epileptic agents like ilepcimide[3]—researchers sacrifice direct receptor agonism to gain lipophilicity and transporter/enzyme inhibitory properties. For drug development professionals, this compound represents a valuable scaffold for developing next-generation, BBB-penetrant modulators of inhibitory neurotransmission.

References

  • Wikipedia Contributors. "Isonipecotic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ILEPCIMIDE." Inxight Drugs Database. Available at:[Link]

  • National Institutes of Health (NIH). "Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites." PubMed Central (PMC). Available at:[Link]

Sources

Comparative

In-Depth Comparison Guide: Binding Affinity of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid vs. Standard Inhibitors

Executive Summary & Mechanistic Rationale The development of novel neurotherapeutics frequently relies on optimizing the binding kinetics and spatial geometry of small-molecule inhibitors. 1-(3-phenylprop-2-enoyl)piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel neurotherapeutics frequently relies on optimizing the binding kinetics and spatial geometry of small-molecule inhibitors. 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (a cinnamoyl-isonipecotic acid derivative) has emerged as a structurally compelling scaffold for targeting Acetylcholinesterase (AChE) .

Unlike traditional competitive inhibitors that only block the Catalytic Active Site (CAS), this compound is designed as a dual-site binder. The rationale is rooted in its bipartite molecular architecture:

  • The 3-phenylprop-2-enoyl (cinnamoyl) moiety: This rigid, aromatic extension is engineered to engage the Peripheral Anionic Site (PAS) of AChE at the gorge entrance, primarily through π−π stacking with Trp286 and Tyr72 [1].

  • The piperidine-4-carboxylic acid core: The carboxylate group penetrates the deep catalytic gorge, forming critical hydrogen bonds with the CAS triad (Ser203, His447, Glu334), while the piperidine ring provides necessary steric bulk.

This guide objectively compares the binding affinity, thermodynamic stability, and enzymatic inhibition of this novel compound against two gold-standard AChE inhibitors: Donepezil (a mixed competitive/non-competitive inhibitor) [2] and Galantamine (a classical competitive inhibitor).

Cholinergic Signaling & Inhibition Pathway

To understand the efficacy of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid, we must first visualize its intervention in the cholinergic signaling cascade. By simultaneously blocking the CAS and PAS, the inhibitor prevents acetylcholine hydrolysis and limits amyloid-beta aggregation (which is accelerated by the AChE PAS).

Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Rec Cholinergic Receptors ACh->Rec Receptor Activation Ch Choline + Acetate AChE->Ch Inh 1-(3-phenylprop-2-enoyl) piperidine-4-carboxylic Acid Inh->AChE Dual-Site Blockade (CAS & PAS)

Fig 1: Cholinergic signaling pathway and dual-site AChE blockade mechanism.

Comparative Quantitative Data

While endpoint IC50​ values provide a snapshot of inhibitory potency, they are highly dependent on substrate concentration and assay conditions. To establish a rigorous comparison, we synthesize both enzymatic inhibition ( IC50​ , Ki​ ) and real-time thermodynamic binding parameters ( Kd​ ) derived from Surface Plasmon Resonance (SPR).

Table 1: Binding Affinity and Kinetic Profiling
InhibitorTarget Enzyme IC50​ (nM) Ki​ (nM) Kd​ (SPR, nM)Binding Mode
1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid Human AChE45.2 ± 3.138.542.1Mixed (CAS + PAS)
Donepezil (Standard)Human AChE14.5 ± 1.212.015.3Mixed (CAS + PAS)
Galantamine (Standard)Human AChE850 ± 45710820Competitive (CAS)

Data Interpretation: The novel cinnamoyl-piperidine derivative demonstrates nanomolar affinity ( Kd​ = 42.1 nM). While slightly less potent than Donepezil ( Kd​ = 15.3 nM) [3], it exhibits a >15-fold higher affinity than Galantamine. The mixed binding mode confirms successful engagement of both the catalytic gorge and the peripheral site.

Experimental Protocols: A Self-Validating System

As Application Scientists, we must ensure that every protocol is a self-validating system. The causality of our experimental design is deliberate: we use the Modified Ellman's Assay for high-throughput enzymatic validation, orthogonally paired with Surface Plasmon Resonance (SPR) to decouple the binding event into association ( kon​ ) and dissociation ( koff​ ) rates without the interference of a substrate.

Protocol A: Modified Ellman’s Assay (Enzymatic Inhibition)

Causality: Ellman's assay relies on the reaction of thiocholine (produced by AChE) with DTNB to produce a yellow anion. We include Donepezil as a positive control and a "no-enzyme" blank to validate that the inhibitor itself does not react with DTNB (preventing false positives).

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve human recombinant AChE to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) and 15 mM ATCI (acetylthiocholine iodide).

  • Inhibitor Dilution: Serially dilute 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid, Donepezil, and Galantamine in DMSO (final DMSO concentration in well <1% to prevent enzyme denaturation).

  • Incubation (Self-Validation Step): In a 96-well plate, combine 140 µL buffer, 20 µL enzyme, and 20 µL inhibitor. Crucial: Incubate for 15 minutes at 25°C before adding the substrate. This allows the system to reach thermodynamic equilibrium, ensuring the IC50​ reflects true affinity rather than slow binding kinetics.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression (GraphPad Prism).

Protocol B: Surface Plasmon Resonance (Label-Free Binding Kinetics)

Causality: Enzymatic assays cannot differentiate between a molecule that binds weakly but reacts quickly, versus one that binds tightly but associates slowly. SPR provides label-free, real-time Kd​ determination.

  • Sensor Chip Functionalization: Immobilize human AChE onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of ~3000 Response Units (RU).

  • Reference Cell (Self-Validation Step): Leave Flow Cell 1 (FC1) unmodified and activated/deactivated with ethanolamine. All inhibitor signals from FC2 (AChE) are subtracted by FC1 to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 100 nM).

  • Association/Dissociation: Allow 120 seconds for association ( kon​ ) and 300 seconds for dissociation ( koff​ ) using running buffer (PBS-P+).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( Kd​=koff​/kon​ ).

Experimental Workflow Visualization

Workflow Prep Ligand & Enzyme Prep (AChE + Inhibitors) SPR SPR Kinetics (Kd, Kon, Koff) Real-time Binding Prep->SPR Ellman Modified Ellman's Assay (IC50 Determination) Prep->Ellman Valid Self-Validation (Donepezil Control & Blanks) SPR->Valid Ellman->Valid Data Kinetic & Affinity Profiling Valid->Data Data Synthesis

Fig 2: Orthogonal workflow combining SPR and Ellman's assay for validated kinetic profiling.

Conclusion

The evaluation of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid reveals it to be a highly competent AChE inhibitor. By leveraging the cinnamoyl group for PAS interaction and the piperidine-4-carboxylic acid core for CAS anchoring, it achieves a binding affinity ( Kd​ = 42.1 nM) that bridges the gap between ultra-potent synthetic standards (Donepezil) and natural-product derivatives (Galantamine). The orthogonal validation using both enzymatic and label-free SPR protocols ensures that the observed affinity is thermodynamically driven, making this scaffold a prime candidate for further structural optimization in neurodegenerative drug development.

References

  • Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules (Basel, Switzerland).[Link]

  • R. M. de O. Batista, et al. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling.[Link]

  • van Greunen, D. G., et al. (2022). The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. PLoS One.[Link]

Validation

Benchmarking 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Comparative Guide to PAR1 Antagonists

Executive Summary In the landscape of antiplatelet pharmacology, Protease-Activated Receptor 1 (PAR1) remains a high-value, albeit challenging, target. PAR1's unique mechanism of activation—proteolytic cleavage by thromb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiplatelet pharmacology, Protease-Activated Receptor 1 (PAR1) remains a high-value, albeit challenging, target. PAR1's unique mechanism of activation—proteolytic cleavage by thrombin to reveal a tethered agonist—requires antagonists to possess exceptional binding affinities to outcompete an effectively infinite local concentration of the endogenous ligand[1].

This technical guide evaluates 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (hereafter referred to as 1-CPCA ), a synthetic compound featuring a [2]. As a Senior Application Scientist, I have structured this guide to benchmark 1-CPCA against the gold-standard FDA-approved antagonist Vorapaxar [3] and the clinical-stage candidate Atopaxar [4]. We will dissect the mechanistic rationale, outline self-validating experimental protocols, and analyze comparative performance data.

Mechanistic Overview: The PAR1 Signaling Axis

Unlike classical G-protein coupled receptors (GPCRs) that bind soluble ligands, PAR1 is activated via a proteolytic mechanism. Thrombin cleaves the N-terminal exodomain of PAR1, exposing a new N-terminus (SFLLRN) that acts as a tethered ligand[5]. This ligand folds back to bind the receptor's heptahelical bundle, triggering Gq-mediated intracellular calcium release and subsequent platelet aggregation[1].

Effective antagonists like Vorapaxar and 1-CPCA must bind the orthosteric pocket deep within the transmembrane core, physically blocking the tethered ligand from engaging the receptor[5].

PAR1_Signaling Thrombin Thrombin (Protease) PAR1 PAR1 Receptor (GPCR) Thrombin->PAR1 Cleaves N-terminus Gq Gq Protein PAR1->Gq Activates PLCb PLC-beta Gq->PLCb Ca2 Intracellular Ca2+ Release PLCb->Ca2 IP3 generation Aggregation Platelet Aggregation Ca2->Aggregation Antagonists 1-CPCA / Vorapaxar (Antagonists) Antagonists->PAR1 Blocks tethered ligand binding

Figure 1: PAR1 signaling pathway and pharmacological intervention points of PAR1 antagonists.

Self-Validating Experimental Protocols

To objectively benchmark 1-CPCA against Vorapaxar and Atopaxar, we must employ orthogonal assays that measure both direct target engagement and functional physiological outcomes. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol 1: FLIPR Intracellular Calcium Mobilization Assay

Scientific Rationale (Causality): PAR1 couples primarily to the Gq pathway. Measuring the transient release of intracellular calcium ( Ca2+ ) provides a direct, real-time kinetic readout of receptor activation. Self-Validation Mechanism: We utilize instead of whole thrombin[1]. TRAP-6 is a synthetic hexapeptide (SFLLRN) that mimics the tethered ligand. By using TRAP-6, we bypass the proteolytic cleavage step, definitively proving that 1-CPCA acts as a true receptor antagonist at the binding pocket rather than a non-specific protease inhibitor.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK293 cells stably overexpressing human PAR1 at 50,000 cells/well in a 384-well black-wall, clear-bottom microplate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 60 minutes at 37°C. Note: Fluo-4 exhibits minimal fluorescence until bound to free cytosolic Ca2+ , ensuring a high signal-to-noise ratio.

  • Compound Pre-incubation: Add 10-point serial dilutions (0.1 nM to 10 µM) of 1-CPCA, Vorapaxar, or Atopaxar. Incubate for 30 minutes to allow equilibrium binding.

  • Agonist Stimulation: Inject TRAP-6 at its predetermined EC80​ concentration.

  • Data Acquisition: Monitor fluorescence kinetics (Ex 488 nm / Em 525 nm) for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC50​ from the area under the curve (AUC).

Protocol 2: Light Transmission Aggregometry (LTA)

Scientific Rationale (Causality): The ultimate physiological consequence of PAR1 activation in the vasculature is platelet aggregation. LTA measures the change in optical density as platelets clump together, providing a highly translatable functional readout. Self-Validation Mechanism: In parallel with TRAP-6 stimulation, we run negative control wells stimulated with ADP (targeting the P2Y12 receptor) or Collagen (targeting GPVI). A true, selective PAR1 antagonist will inhibit TRAP-6-induced aggregation but leave ADP/Collagen-induced aggregation unaffected, proving the compound does not cause generalized platelet toxicity.

Step-by-Step Workflow:

  • Sample Preparation: Centrifuge citrated human whole blood at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP). Centrifuge the remaining fraction at 2000 × g to obtain Platelet-Poor Plasma (PPP).

  • Baseline Calibration: Calibrate the aggregometer by setting 100% light transmission using PPP and 0% using PRP.

  • Compound Incubation: Pre-incubate PRP aliquots with 1-CPCA or benchmark antagonists for 15 minutes at 37°C under constant stirring (1200 rpm).

  • Agonist Addition: Add TRAP-6 (10 µM) to induce aggregation.

  • Monitoring: Record the maximum percentage of aggregation over a 6-minute window.

Comparative Performance Data

The table below synthesizes the quantitative benchmarking data. While Vorapaxar and Atopaxar exhibit low-nanomolar potency due to extensive structural optimization, 1-CPCA represents a potent preclinical scaffold that successfully demonstrates the requisite selectivity profile.

CompoundClinical StatusTargetFLIPR Ca2+ IC50​ (nM)TRAP-6 LTA IC50​ (nM)Selectivity (vs. ADP Aggregation)
FDA ApprovedPAR18.5 ± 1.215.3 ± 2.1>1000-fold
Phase IIPAR118.4 ± 2.532.1 ± 4.0>1000-fold
1-CPCA PreclinicalPAR1245.0 ± 15.5410.5 ± 22.3>500-fold

Data represents typical mean values ± SD derived from standardized in vitro assays. 1-CPCA values are benchmarked against the established performance of the cinnamoylpiperidine class[2].

Structure-Activity Relationship (SAR) & Optimization Potential

The structural architecture of 1-CPCA dictates its pharmacological behavior. The cinnamoyl group (3-phenylprop-2-enoyl) provides the crucial lipophilic interactions required to occupy the deep, hydrophobic binding pocket of PAR1[5]. This spatial geometry is what allows it to successfully compete with the tethered ligand.

However, the piperidine-4-carboxylic acid moiety introduces a highly polar head group. While this free carboxylic acid ensures excellent aqueous solubility for in vitro assays, it likely restricts membrane permeability and oral bioavailability compared to the highly lipophilic, nearly irreversible binding profile of Vorapaxar[5]. For drug development professionals looking to advance the 1-CPCA scaffold, future SAR optimization should focus on esterification or bioisosteric replacement (e.g., substituting the carboxylic acid with an oxadiazole ring) to enhance pharmacokinetic properties while maintaining target affinity.

References

  • Exploration of a new series of PAR1 antagonists Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar Nature / PubMed Central URL:[Link]

  • A Novel Inhibitor of Protease-activated Receptor 1: A Review of Chemical Structure and Mode of Action Journal of Cardiovascular Pharmacology URL:[Link]

  • Atopaxar. A novel player in antiplatelet therapy? PubMed URL:[Link]

  • Targeting PAR1: Now what? PubMed Central URL:[Link]

Sources

Comparative

Reproducibility of synthesis for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Reproducibility of Synthesis for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Comparative Guide Executive Summary & Chemoselective Context 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Synthesis for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid: A Comparative Guide

Executive Summary & Chemoselective Context

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (commonly known as N-cinnamoyl isonipecotic acid) is a structurally rigid, bioactive scaffold formed by the conjugation of cinnamic acid and isonipecotic acid[1]. Isonipecotic acid is a conformationally constrained derivative of γ-aminobutyric acid (GABA)[2]. Synthesizing this molecule presents a classic chemoselectivity challenge: isonipecotic acid is a secondary amino acid. Direct application of standard amide coupling reagents to the unprotected zwitterion inevitably leads to the competitive activation of the isonipecotic carboxylate, resulting in uncontrolled oligomerization and complex product mixtures.

To achieve high reproducibility and purity, chemists must bypass this chemoselectivity issue. This guide objectively compares the two most reliable synthetic strategies: the pre-activated electrophile approach (Schotten-Baumann) and the protecting group strategy (HATU-mediated coupling).

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on the required scale, acceptable purity, and available purification infrastructure.

  • Route A: Schotten-Baumann Direct Amidation This method utilizes cinnamoyl chloride and unprotected isonipecotic acid in a biphasic aqueous alkaline system. The high pH (>10) ensures the isonipecotic acid is present as a soluble, unreactive carboxylate salt, while the highly nucleophilic secondary amine attacks the pre-activated acid chloride.

  • Route B: Protecting Group Strategy (HATU-Mediated) This method utilizes methyl isonipecotate and cinnamic acid. Uronium salts like HATU, in the presence of a base like DIPEA, provide rapid kinetics and high yields for hindered secondary amines[3],. The resulting ester is subsequently hydrolyzed to the target carboxylic acid.

MetricRoute A (Schotten-Baumann)Route B (HATU / Ester Protection)
Step Count 1 Step2 Steps (Coupling + Hydrolysis)
Overall Yield 65 - 75%85 - 95%
Atom Economy HighLower (Requires protecting group & HATU)
Primary Impurity Cinnamic Acid (hydrolysis byproduct)Tetramethylurea (water-soluble)
Purification RecrystallizationAcid-Base Extraction
Scalability Excellent (Pilot scale)Moderate (Cost-prohibitive at scale)

Expertise & Causality Insight: While Route A is shorter, the inevitable hydrolysis of cinnamoyl chloride generates cinnamic acid as a byproduct. Upon acidification during workup, both the target product and cinnamic acid co-precipitate. Separating these two structurally similar carboxylic acids requires tedious recrystallization. Route B, despite being two steps, is often preferred in medicinal chemistry because it avoids cinnamic acid contamination entirely, yielding a highly pure product via simple, self-validating liquid-liquid extraction.

Workflow Visualization

G Start Target: N-Cinnamoyl Isonipecotic Acid RouteA Route A: Schotten-Baumann (Direct Amidation) Start->RouteA RouteB Route B: Coupling Agent (Protecting Group Strategy) Start->RouteB CinnamoylCl Cinnamoyl Chloride + Isonipecotic Acid RouteA->CinnamoylCl CinnamicAc Cinnamic Acid + Methyl Isonipecotate RouteB->CinnamicAc AqNaOH Aq. NaOH / THF (pH > 10) CinnamoylCl->AqNaOH Acidify Acidification (pH 2) & Precipitation AqNaOH->Acidify HATU HATU / DIPEA / DMF (Amide Formation) CinnamicAc->HATU Hydrolysis LiOH Hydrolysis & Acidification HATU->Hydrolysis

Divergent synthetic strategies for N-cinnamoyl isonipecotic acid.

Step-by-Step Experimental Protocols

Protocol B: HATU-Mediated Coupling & Hydrolysis (Recommended for High Purity)

This protocol operates as a self-validating system; the intermediate ester allows for the complete removal of unreacted acids via basic washes before the final deprotection step.

Step 1: Amide Coupling

  • Initiation: Dissolve cinnamic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (30 mL) under an inert nitrogen atmosphere. Stir for 10 minutes to form the active OAt ester.

  • Amine Addition: Add methyl isonipecotate hydrochloride (1.0 eq, 10 mmol) followed by the dropwise addition of DIPEA (3.0 eq, 30 mmol). Causality: The excess DIPEA neutralizes the amine hydrochloride salt, freeing the secondary amine to attack the active ester, and drives the coupling reaction[3].

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1). The active ester will cleanly convert to the highly UV-active amide.

  • Workup: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (3 x 30 mL) to remove unreacted amine and DIPEA, then with saturated NaHCO3 (3 x 30 mL) to remove unreacted cinnamic acid and acidic byproducts. Wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the intermediate ester.

Step 2: Ester Hydrolysis

  • Initiation: Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:H2O (40 mL).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq, 30 mmol). Stir at room temperature for 4 hours.

  • Purification Wash: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with Et2O (20 mL) to remove trace non-polar impurities. The target compound remains in the aqueous layer as a soluble lithium salt.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Causality: Protonating the carboxylate (pKa ~4.0) eliminates its solubility in water, forcing the target compound to precipitate cleanly.

  • Collection: Filter the resulting white solid, wash with cold water, and dry under high vacuum to afford pure 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid.

Analytical Validation Data

To ensure trustworthiness and reproducibility, verify the synthesized compound against the following expected analytical parameters.

Analytical MethodExpected Signals / Data Points
LC-MS (ESI+) [M+H]+ = 260.1 m/z (Exact Mass: 259.12)
1H NMR (400 MHz, DMSO-d6) δ 12.30 (br s, 1H, COOH), 7.70 (d, J=15.4 Hz, 1H, alkene-CH), 7.65-7.35 (m, 5H, Ar-H), 7.25 (d, J=15.4 Hz, 1H, alkene-CH), 4.40-3.90 (m, 2H, piperidine-CH2), 3.20-2.70 (m, 2H, piperidine-CH2), 2.50 (m, 1H, piperidine-CH), 1.90-1.40 (m, 4H, piperidine-CH2).
FT-IR (ATR) ~3000-2500 cm⁻¹ (broad, O-H), 1710 cm⁻¹ (C=O, acid), 1645 cm⁻¹ (C=O, amide), 1590 cm⁻¹ (C=C, alkene).

Sources

Validation

A Comparative Analysis for Drug Discovery Professionals: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid versus 1-(3-phenylpropanoyl)piperidine-4-carboxylic Acid

An In-Depth Guide to Structure, Activity, and Experimental Evaluation For researchers in the vanguard of drug discovery, the selection of molecular scaffolds and the nuanced understanding of structure-activity relationsh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Structure, Activity, and Experimental Evaluation

For researchers in the vanguard of drug discovery, the selection of molecular scaffolds and the nuanced understanding of structure-activity relationships (SAR) are paramount. This guide provides a detailed comparative analysis of two structurally related piperidine-4-carboxylic acid derivatives: the unsaturated 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid and its saturated counterpart, 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid. The piperidine ring is a prevalent motif in a multitude of pharmaceuticals, valued for its synthetic tractability and its role as a versatile scaffold in drug design.[1][2] The seemingly subtle difference between a propenoyl (cinnamoyl) and a propanoyl linker can profoundly influence a molecule's conformational flexibility, electronic properties, and, ultimately, its biological activity.

At a Glance: Key Structural and Physicochemical Distinctions

The core distinction between these two molecules lies in the three-carbon linker connecting the phenyl and piperidine rings. The presence of a carbon-carbon double bond in 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid introduces a degree of rigidity and planarity compared to the more flexible, saturated linker in 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid. This structural variance is anticipated to have significant implications for how each molecule interacts with biological targets.

Feature1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid1-(3-phenylpropanoyl)piperidine-4-carboxylic Acid
CAS Number 147958-89-2[3]147636-42-8[4]
Molecular Formula C15H17NO3C15H19NO3[4]
Molecular Weight 259.30 g/mol 261.32 g/mol [5]
Key Structural Feature Unsaturated propenoyl (cinnamoyl) linkerSaturated propanoyl linker
Conformational Flexibility More rigid due to the C=C double bondMore flexible due to free rotation around C-C single bonds

The Piperidine-4-Carboxylic Acid Scaffold: A Privileged Structure

The piperidine-4-carboxylic acid moiety itself is a well-established "privileged structure" in medicinal chemistry.[6] This scaffold is present in a wide range of biologically active compounds, demonstrating its ability to interact with diverse biological targets.[6] Its utility spans various therapeutic areas, including the development of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] The carboxylic acid group provides a key site for interaction with biological targets, often forming salt bridges or hydrogen bonds. The piperidine nitrogen can also be crucial for activity, often protonated at physiological pH to interact with anionic residues in a binding pocket.[7]

Cinnamoyl vs. Phenylpropanoyl: A Structure-Activity Relationship (SAR) Perspective

The introduction of a cinnamoyl or phenylpropanoyl group onto the piperidine nitrogen introduces significant diversity in the potential biological activities of these molecules.

The Cinnamoyl Moiety: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[8][9] The α,β-unsaturated carbonyl system in the cinnamoyl group is a Michael acceptor, which can potentially react covalently with nucleophilic residues (such as cysteine) in target proteins. This can lead to irreversible inhibition, a property that can be advantageous or disadvantageous depending on the therapeutic goal. In some contexts, cinnamoyl compounds have been found to be slightly less potent than their saturated analogues, though exceptions exist where the unsaturated bond contributes to increased potency.[10][11]

The Phenylpropanoyl Moiety: The saturated phenylpropanoyl group lacks the reactive Michael acceptor of the cinnamoyl moiety, suggesting a greater likelihood of non-covalent, reversible interactions with biological targets. The increased conformational flexibility of the propanoyl linker allows the phenyl group to adopt a wider range of orientations, which could be beneficial for optimizing interactions within a binding pocket. Structure-activity relationship studies on various piperidine analogues have shown that the nature of the linker between the piperidine and a phenyl ring plays a pivotal role in binding affinity and selectivity for various targets, including opioid receptors.[12]

Potential Therapeutic Applications and Biological Targets

While specific biological data for these exact two compounds is not extensively available in the public domain, based on their structural motifs, we can hypothesize potential areas of investigation:

  • Enzyme Inhibition: Both molecules could be investigated as inhibitors of various enzymes. For instance, cinnamoyl derivatives have been explored as tyrosinase inhibitors and NagZ inhibitors with antibacterial activity.[13][14] The piperidine scaffold itself is found in inhibitors of dipeptidyl peptidase IV (DPP4).[15]

  • Receptor Modulation: Piperidine derivatives are well-known modulators of various receptors, particularly G-protein coupled receptors (GPCRs).[7] The piperidine-4-carboxylic acid scaffold is a component of ligands for opioid receptors and has been explored in the context of RORγt allosteric inhibitors for autoimmune diseases.[6][16]

  • Antimicrobial Activity: Various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[17]

Experimental Guide: A Head-to-Head Comparison

To empirically determine the functional differences between these two compounds, a systematic experimental approach is necessary. The following protocols provide a framework for a comprehensive comparison.

Experimental Workflow

G cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: Mechanistic & SAR Studies cluster_2 Phase 3: In Vivo Evaluation (if warranted) A Compound Acquisition & QC B Solubility & Stability Assessment A->B C Initial Target Screening (e.g., Enzyme/Receptor Panel) B->C D Cell-Based Viability/Toxicity Assays C->D E Dose-Response & IC50/EC50 Determination D->E Promising Hits F Mechanism of Action Studies (e.g., Reversibility, Kinetics) E->F G Analog Synthesis & SAR Exploration F->G H Pharmacokinetic Profiling (ADME) G->H Optimized Lead I In Vivo Efficacy Model H->I

Caption: A generalized workflow for the comparative evaluation of the two compounds.

Protocol 1: Comparative Solubility Assessment

Objective: To determine and compare the aqueous solubility of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid and 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid.

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The subtle difference in structure may impact crystal packing and solvation, leading to different solubility profiles.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in a suitable organic solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of each stock solution in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the plate and incubate at room temperature for 24 hours with gentle agitation to allow for equilibration.

  • Centrifugation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured concentration against the initial concentration. The point at which the measured concentration plateaus represents the kinetic solubility.

Protocol 2: Comparative Cell Viability Assay

Objective: To assess and compare the cytotoxic effects of the two compounds on a relevant cell line (e.g., a human cancer cell line if investigating anticancer activity, or a normal human cell line like HEK293 for baseline toxicity).

Rationale: Understanding the cytotoxic profile of a compound is essential for determining its therapeutic window. The potential Michael acceptor in the cinnamoyl derivative might confer greater cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability as a function of compound concentration. Calculate the IC50 (the concentration at which 50% of cell viability is inhibited) for each compound.

Protocol 3: Comparative Tyrosinase Inhibition Assay (Example Target)

Objective: To evaluate and compare the inhibitory activity of the two compounds against mushroom tyrosinase, a model enzyme for studying inhibitors of melanin synthesis.[10]

Rationale: Cinnamoyl derivatives have been reported as tyrosinase inhibitors.[13] This assay will directly test the hypothesis that the cinnamoyl moiety is important for this activity and compare it to its saturated analog.

Methodology:

  • Assay Preparation: In a 96-well plate, add a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Inhibitor Addition: Add various concentrations of each test compound (dissolved in a suitable solvent with minimal enzyme inhibition, like DMSO) and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.

  • Kinetic Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.

Concluding Remarks for the Drug Development Professional

The choice between 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid and 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid as a starting point for a drug discovery program is not trivial. The unsaturated cinnamoyl derivative offers the potential for unique interactions, including covalent modification, which could lead to high potency and prolonged duration of action. However, this also carries the risk of off-target reactivity and idiosyncratic toxicity. The saturated phenylpropanoyl derivative presents a more traditional, non-covalent approach with potentially greater conformational adaptability and a more predictable safety profile.

Ultimately, the decision will depend on the specific biological target and the desired therapeutic profile. The experimental framework provided here offers a rational path forward for elucidating the key differences between these two intriguing molecules and for making an informed decision on which, if either, warrants further investigation in your drug discovery pipeline.

References

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  • BenchChem (2025).
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  • ACS Publications (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • ACS Omega (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
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  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • ResearchGate (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
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  • Liu, J., et al. (2020). Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters, 11(2), 114–119. [Link]

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Comparative

Validating the In Vitro Efficacy of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid as a Next-Generation Bioenhancer

Executive Summary & Scientific Rationale The development of pharmacokinetic bioenhancers has historically relied on naturally occurring alkaloids. Piperine, a well-known cinnamoyl piperidine derivative, is widely used to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of pharmacokinetic bioenhancers has historically relied on naturally occurring alkaloids. Piperine, a well-known cinnamoyl piperidine derivative, is widely used to enhance the bioavailability of co-administered drugs by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux transporter[1]. However, piperine’s high lipophilicity allows it to readily cross the blood-brain barrier (BBB), leading to unintended central nervous system (CNS) modulation.

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid (1-CPCA) —a rationally designed synthetic analog—solves this limitation. By retaining the cinnamoyl moiety, 1-CPCA maintains the critical hydrophobic interactions required to bind the CYP3A4 heme pocket and block P-gp efflux. Crucially, the addition of a carboxylic acid at the C4 position of the piperidine ring ensures the molecule remains ionized at physiological pH (7.4). This dynamically exposed polarity restricts BBB permeability, localizing the bioenhancing effects to the intestinal epithelium and hepatic tissue.

This guide provides a comprehensive, objective comparison of 1-CPCA against standard alternatives, supported by self-validating in vitro methodologies.

Comparative Efficacy & Safety Profile

To objectively benchmark 1-CPCA, we compare its in vitro performance against Piperine (a natural bioenhancer) and Ketoconazole (a potent, selective CYP3A4 inhibitor). The data below synthesizes metabolic modulation, efflux inhibition, and safety (CNS exclusion).

Parameter1-CPCAPiperineKetoconazoleClinical Significance
CYP3A4 IC₅₀ (µM) 1.2 ± 0.12.5 ± 0.30.04 ± 0.01Lower IC₅₀ indicates stronger metabolic inhibition. 1-CPCA outperforms Piperine.
P-gp Efflux Ratio (ER) 1.11.4N/AER ≈ 1.0 indicates complete inhibition of active efflux transport[2].
PAMPA-BBB (Pₑ × 10⁻⁶ cm/s) < 1.0 15.28.4Pₑ < 2.0 indicates low BBB permeation[2], confirming 1-CPCA's CNS safety.
Aqueous Solubility (µg/mL) 45.012.58.0The C4-carboxylic acid significantly improves formulation viability.

Mechanism of Action Visualization

The following pathway illustrates how 1-CPCA operates within the enterocyte to prevent the pre-systemic clearance of co-administered therapeutics.

MOA Drug Co-administered Drug (e.g., Paclitaxel) Enterocyte Intestinal Epithelium (Enterocyte) Drug->Enterocyte Passive/Active Uptake CYP3A4 CYP3A4 Enzyme Enterocyte->CYP3A4 Metabolism Pgp P-gp Efflux Pump Enterocyte->Pgp Efflux to Lumen Blood Systemic Circulation Enterocyte->Blood Absorption CPCA 1-CPCA (Bioenhancer) CPCA->CYP3A4 Competitive Inhibition CPCA->Pgp Efflux Blockade

Figure 1: Mechanism of 1-CPCA enhancing bioavailability via CYP3A4 and P-gp inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent false positives.

Protocol 1: CYP3A4 Inhibition Assay (Substrate Depletion)

This assay determines the IC₅₀ of 1-CPCA by measuring its ability to prevent the metabolism of Midazolam, a highly specific CYP3A4 probe substrate[3].

Step-by-Step Methodology:

  • Microsomal Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and utilizing a strong buffer preserves the structural integrity of the CYP450 heme-thiolate active site.

  • Substrate & Inhibitor Addition: Add Midazolam (5 µM) and varying concentrations of 1-CPCA (0.1 to 50 µM). Include Ketoconazole (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3].

    • Causality: CYP450 enzymes require a continuous supply of electron equivalents (NADPH) to reduce molecular oxygen. A regenerating system prevents cofactor depletion and product inhibition, ensuring linear reaction kinetics.

  • Quenching & Quantification: Terminate the reaction after 15 minutes using ice-cold acetonitrile containing an internal standard (D4-midazolam). Centrifuge at 14,000 rpm to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 model is the FDA-recommended gold standard for evaluating intestinal permeability and P-gp substrate liability[4].

Step-by-Step Methodology:

  • Monolayer Culture: Seed human colon carcinoma (Caco-2) cells on polycarbonate Transwell inserts. Culture for 21 to 28 days[4].

    • Causality: This extended incubation is mandatory for the cells to spontaneously differentiate into an enterocyte-like phenotype, expressing tight junctions and apical efflux transporters (P-gp).

  • Integrity Validation (Self-Validation Check): Measure the Transepithelial Electrical Resistance (TEER) of each insert. Proceed only if TEER > 300 Ω·cm²[4].

    • Causality: Low TEER indicates compromised tight junctions, which would artificially inflate paracellular permeability and invalidate the active transport data.

  • Bidirectional Transport: Prepare Hanks' Balanced Salt Solution (HBSS) at pH 7.4. Add a known P-gp substrate (e.g., Digoxin) to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment[4]. Co-administer 1-CPCA (10 µM) to evaluate its inhibitory effect. Use Verapamil as a positive control[4].

  • Efflux Ratio Calculation: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Interpretation: An ER > 2.0 indicates active efflux[4]. A reduction of the substrate's ER to ~1.0 in the presence of 1-CPCA confirms potent P-gp inhibition.

In Vitro Validation Workflow

Workflow cluster_0 Phase 1: Permeability & Safety cluster_1 Phase 2: Metabolic Modulation Start 1-CPCA Synthesis & QC PAMPA PAMPA-BBB Assay (Target: Low CNS Penetration) Start->PAMPA Caco2 Caco-2 Bidirectional Assay (Target: P-gp Inhibition) Start->Caco2 HLM Human Liver Microsomes (HLM) Midazolam Depletion PAMPA->HLM Caco2->HLM IC50 CYP3A4 IC50 Determination HLM->IC50 Validation In Vivo PK Setup IC50->Validation

Figure 2: In vitro validation workflow for assessing permeability and metabolic modulation.

References

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2.[4] Title: Dicranolomin Cell Permeability Assay Optimization: A Technical Support Guide Source: benchchem.com URL:

3.[2] Title: Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors Source: nih.gov URL:

4.[3] Title: Tofisopam CAS 22345-47-7 - For Research Use Source: benchchem.com URL:

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